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Ganglioside GD3 (disodium salt)

Cat. No.: B15144675
M. Wt: 1516.7 g/mol
InChI Key: LGRBZCLULGFXOD-DQMMGUQESA-L
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Description

Overview of Gangliosides as Glycosphingolipids

Gangliosides are complex glycosphingolipids that consist of a hydrophobic ceramide lipid tail and a hydrophilic oligosaccharide head group containing one or more sialic acid residues. wikipedia.orgcreative-proteomics.com The presence of these sialic acids, such as N-acetylneuraminic acid (Neu5Ac), imparts a net negative charge to gangliosides at physiological pH. wikipedia.org This anionic property is a key feature that distinguishes them from neutral glycosphingolipids. wikipedia.org

Glycosphingolipids (GSLs) are a diverse class of lipids characterized by a ceramide base linked to a carbohydrate moiety. encyclopedia.pub They are broadly classified based on the structure of their carbohydrate core into several series, including ganglio-, globo-, and lacto-series, among others. nih.govjocs.jp Acidic GSLs are further categorized based on the nature of their acidic component, such as sialic acids (gangliosides) or sulfate (B86663) groups (sulfatides). qmul.ac.ukglyco.ac.ru

The nomenclature for gangliosides can be complex, with the Svennerholm system being widely used. nih.govresearchgate.net This system classifies ganglio-series gangliosides based on the number of sialic acids linked to the inner galactose residue. nih.govjocs.jp For instance, 'G' stands for ganglioside, while 'M', 'D', 'T', and 'Q' denote mono-, di-, tri-, and quatrasialogangliosides, respectively. researchgate.net The subsequent number relates to the migration sequence on a thin-layer chromatogram. researchgate.net The IUPAC-IUBMB Joint Commission on Biochemical Nomenclature provides a more systematic approach based on defined root structures. encyclopedia.pubglyco.ac.ru

According to the Svennerholm nomenclature, ganglio-series GSLs are classified into different series based on the number of sialic acids attached to the inner galactose residue:

Asialo-series: 0 sialic acid residues.

a-series: 1 sialic acid residue.

b-series: 2 sialic acid residues. nih.gov

c-series: 3 sialic acid residues. nih.gov

Gangliosides are primarily located in the outer leaflet of the plasma membrane of vertebrate cells. nih.govnih.gov Their ceramide portion is embedded in the lipid bilayer, while the complex carbohydrate chains extend into the extracellular space, contributing to the formation of the glycocalyx. wikipedia.orgnih.govnih.gov The glycocalyx is a dense, carbohydrate-rich layer on the cell surface that is involved in cell-cell recognition, communication, and adhesion. nih.govyoutube.com

The strategic positioning of gangliosides allows them to function as surface markers and receptors for extracellular molecules. wikipedia.orgnih.gov They play a vital role in modulating cell signal transduction events, often concentrating in specialized membrane microdomains known as lipid rafts. wikipedia.orgfrontiersin.org Through these interactions, gangliosides are implicated in a wide range of biological processes, including neuronal development, immune regulation, and cancer progression. creative-proteomics.comnih.govnih.gov For example, they can modulate the activity of membrane proteins like growth factor receptors. nih.govnih.gov

Specificity of Ganglioside GD3 (disodium salt) within the Ganglioside Family

Ganglioside GD3 is a notable member of the ganglioside family, characterized by its specific structure and its pivotal role as a biosynthetic precursor.

Ganglioside GD3 is classified as a disialoganglioside because its structure contains two sialic acid residues. lipotype.comnih.gov Its chemical structure consists of a ceramide backbone linked to an oligosaccharide chain composed of one glucose, one galactose, and two sialic acid molecules. lipotype.comnih.gov The formal chemical name for the oligosaccharide portion is α-N-Acetylneuraminyl-(2→8)-α-N-Acetylneuraminyl-(2→3)-β-D-galactosyl-(1→4)-β-D-glucosyl-ceramide. nih.gov The two sialic acid residues are linked to each other, and this disialyl moiety is attached to the galactose residue of the core oligosaccharide. lipotype.com This specific arrangement defines it as a b-series ganglioside. nih.govnih.gov

Structural Details of Ganglioside GD3
ComponentDescription
Core StructureCeramide linked to a tetrasaccharide
Carbohydrate MoietyGlucose, Galactose, two Sialic Acids
Sialic Acid Linkageα2→8 linkage between the two sialic acids; α2→3 linkage to the galactose residue
Ganglioside Seriesb-series
Chemical Formula (example)C72H129N3O29nih.govnih.gov

Ganglioside GD3 is a key intermediate in the biosynthesis of more complex gangliosides. lipotype.com It serves as the direct precursor for the synthesis of other b-series and c-series gangliosides. nih.govoup.com The synthesis of GD3 itself is catalyzed by the enzyme GD3 synthase (ST8SIA1), which adds a second sialic acid residue to its precursor, GM3. nih.govnih.govoup.com

From GD3, the biosynthetic pathway can proceed in several directions:

Formation of b-series gangliosides: GD3 can be converted to GD2 by the action of GD2 synthase. nih.gov

Formation of c-series gangliosides: The addition of another sialic acid to GD3 by the enzyme GT3 synthase leads to the formation of GT3, the precursor for the c-series gangliosides. nih.govoup.com

The expression levels of GD3 and its downstream products are tightly regulated and change dramatically during development. nih.govnih.gov For instance, simple gangliosides like GM3 and GD3 are predominant in the embryonic brain, while more complex gangliosides like GM1, GD1a, and GD1b become more abundant in the adult brain. nih.govnih.gov

Historical Context of Ganglioside GD3 Discovery and Characterization

The term "ganglioside" was first coined by the German scientist Ernst Klenk in 1942 to describe lipids he had isolated from the ganglion cells of the brain. wikipedia.orgnih.gov This discovery followed his earlier work in the 1930s on lipids from the brain of a patient with a lipid storage disease. oup.com The complex nature of these molecules, which were found to be particularly abundant in the nervous system, led to their naming after the Sphinx due to their enigmatic structure and function at the time. nih.gov

The structure of ganglioside GD3 was first identified in the developing brain. nih.gov It was later confirmed to be identical to a ganglioside found at high levels in the brain of a patient with subacute sclerosing leukoencephalitis. nih.gov Early characterization studies, such as those on bovine buttermilk, isolated and identified two forms of GD3 that differed in their ceramide composition, one containing longer-chain fatty acids and the other primarily palmitic acid. nih.gov These studies utilized techniques like partial acid hydrolysis and permethylation analysis to determine the oligosaccharide sequence and linkages. nih.gov The development of monoclonal antibodies specific for GD3 has since been instrumental in studying its expression and function in various biological contexts, including its role as a marker for certain cell types and its involvement in cell attachment processes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H123N3Na2O29 B15144675 Ganglioside GD3 (disodium salt)

Properties

Molecular Formula

C70H123N3Na2O29

Molecular Weight

1516.7 g/mol

IUPAC Name

disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate

InChI

InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1

InChI Key

LGRBZCLULGFXOD-DQMMGUQESA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+]

Origin of Product

United States

Biosynthesis, Metabolism, and Regulatory Mechanisms of Ganglioside Gd3

Enzymatic Pathways of Ganglioside GD3 Synthesis

The production of Ganglioside GD3 is a stepwise process occurring within the cell, orchestrated by a series of specific enzymes. This pathway primarily takes place in the endoplasmic reticulum and the Golgi apparatus, the cell's manufacturing and packaging centers. nih.govnih.gov

Role of GD3 Synthase (ST8SIA1, ST8SiaI) in α2,8-Sialyltransfer

The key enzyme in the synthesis of GD3 is GD3 synthase, scientifically known as ST8 alpha-N-acetyl-neuraminide alpha-2,8-sialyltransferase 1 (ST8SIA1 or ST8SiaI). nih.govwikipedia.org This enzyme is a type II membrane protein primarily located in the Golgi apparatus. wikipedia.orgnih.gov Its crucial function is to catalyze the transfer of a sialic acid molecule from a donor molecule, CMP-sialic acid, to a precursor ganglioside, GM3. nih.govuniprot.org This addition occurs at a specific position, forming an α2,8-linkage to the existing sialic acid on GM3, thereby creating GD3. uniprot.org ST8SIA1 is a pivotal enzyme as it controls the production of not only GD3 but also subsequently GD2, another important ganglioside. nih.govresearchgate.net Interestingly, ST8SIA1 can also catalyze the addition of another sialic acid to GD3 to form GT3, and can act on other ganglioside precursors to generate a variety of complex gangliosides. nih.govuniprot.org

Precursor Utilization (e.g., GM3 as substrate)

The primary precursor for the synthesis of Ganglioside GD3 is Ganglioside GM3. nih.govresearchgate.netresearchgate.net GM3 is itself synthesized from lactosylceramide (B164483) (LacCer) through the action of GM3 synthase. nih.govresearchgate.net GM3 serves as the acceptor molecule for the sialic acid transferred by GD3 synthase. nih.govuniprot.org The availability and concentration of GM3 can, therefore, influence the rate of GD3 synthesis. researchgate.net In essence, the biosynthetic pathway to GD3 is a sequential process that begins with simpler glycosphingolipids.

Sequential Glycosyl- and Sialyltransferase Actions in Endoplasmic Reticulum and Golgi Apparatus

The biosynthesis of gangliosides, including GD3, is a spatially organized process within the cell. The initial steps of synthesizing the core ceramide structure occur in the endoplasmic reticulum. nih.gov Following this, the molecule is transported to the Golgi apparatus, where the sequential addition of sugar and sialic acid units takes place. nih.govnih.gov This assembly line-like process involves a series of specific glycosyltransferases and sialyltransferases, each responsible for adding a particular sugar or sialic acid residue. nih.gov The sialylation reaction that forms GD3, catalyzed by GD3 synthase, is a late-stage event in this pathway, occurring within the trans-Golgi network. nih.gov

Genetic and Epigenetic Regulation of GD3 Synthase Expression

The expression of the ST8SIA1 gene, which codes for GD3 synthase, is tightly controlled at both the genetic and epigenetic levels. This regulation ensures that GD3 is produced in the right amounts, at the right time, and in the right cells.

Transcriptional Control Mechanisms (e.g., DNA methylation at promoter regions)

The transcription of the ST8SIA1 gene is a key point of regulation. The promoter region of this gene, which is the "on/off" switch for its expression, contains binding sites for various transcription factors. nih.gov One of the crucial mechanisms controlling ST8SIA1 expression is DNA methylation. researchgate.netamegroups.org DNA methylation is a chemical modification that can silence gene expression. researchgate.net

Studies have shown that the promoter region of the ST8SIA1 gene contains CpG islands, which are stretches of DNA rich in cytosine and guanine. researchgate.netamegroups.org The methylation status of these CpG islands is inversely correlated with the expression of GD3 synthase. amegroups.org In some cancer cells, for instance, hypomethylation (low levels of methylation) of the ST8SIA1 promoter is associated with high levels of GD3 synthase expression. amegroups.org Conversely, treatment with demethylating agents can lead to the up-regulation of ST8SIA1 expression in cells where it was previously silenced. researchgate.netnih.gov This suggests that DNA methylation is a significant epigenetic mechanism for regulating the production of Ganglioside GD3. nih.gov

Influence of Upstream Regulatory Proteins (e.g., FOXC2, EDF1)

Several upstream regulatory proteins, also known as transcription factors, play a critical role in controlling the expression of the ST8SIA1 gene. These proteins bind to specific sequences in the gene's promoter and either activate or repress its transcription.

One such transcription factor is FOXC2 (Forkhead box protein C2). nih.govfrontiersin.org FOXC2 has been shown to regulate the expression of GD3 synthase and is involved in various developmental and pathological processes, including cancer progression. nih.govfrontiersin.org The regulation of GD3 synthase by FOXC2 highlights a link between developmental signaling pathways and ganglioside biosynthesis. nih.gov

Another important regulatory network involves NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov The promoter of the ST8SIA1 gene contains a binding site for NF-κB, which is critical for its activity. nih.gov In certain cellular contexts, such as in response to specific signaling molecules, NF-κB can be activated and bind to the ST8SIA1 promoter, leading to an increase in GD3 synthase expression. nih.govnih.gov

The intricate interplay of these transcription factors and epigenetic modifications ensures the precise control of Ganglioside GD3 synthesis, which is essential for its diverse biological functions.

Catabolism and Degradation Pathways of Ganglioside GD3

The cellular levels of ganglioside GD3 are meticulously controlled, not just by its synthesis but also by its degradation. The breakdown of GD3 is a systematic process that primarily takes place in the lysosomes, the cell's recycling hubs. This process involves the sequential removal of sialic acid and sugar units by specific lysosomal enzymes.

Enzymatic Degradation by Neuraminidases (e.g., NEU3)

The initial and pivotal step in the breakdown of GD3 is the removal of a sialic acid molecule. This action is carried out by a specific type of enzyme known as a sialidase, or neuraminidase. Among the various neuraminidases, the one associated with the plasma membrane, NEU3, shows a strong preference for gangliosides like GD3. portlandpress.commdpi.com The activity of NEU3 converts GD3 into another ganglioside, GM3. mdpi.comnih.gov Following this, a different neuraminidase, NEU1, can act on GM3 to remove the second sialic acid, resulting in lactosylceramide. core.ac.uknih.gov The proper functioning of these neuraminidases is vital for maintaining the correct balance of different gangliosides in the cell. core.ac.uknih.gov

It's noteworthy that the expression and activity of neuraminidases can be influenced by various factors. For example, in certain disease states like mucopolysaccharidoses, the accumulation of sulfated glycosaminoglycans can inhibit the activity of neuraminidases that act on gangliosides. nih.gov Furthermore, factors like Tumor Necrosis Factor-alpha (TNF-α) can induce NEU3 expression, leading to the degradation of GD3 and influencing cellular processes like inflammation and the epithelial-to-mesenchymal transition (EMT). mdpi.com

Linkages to General Sphingolipid Metabolism

Once the sialic acid units are removed, the remaining glycosphingolipid, lactosylceramide, enters the general sphingolipid degradation pathway. nih.govnih.gov This pathway involves a series of enzymes called exoglycosidases that sequentially cleave the sugar molecules. Specifically, β-galactosidase removes the galactose residue from lactosylceramide to form glucosylceramide. nih.gov Then, β-glucosidase (also known as glucocerebrosidase) cleaves the glucose unit, liberating ceramide. nih.gov

Ceramide, a central molecule in sphingolipid metabolism, can then follow several paths. nih.gov It can be broken down by ceramidase into sphingosine (B13886) and a fatty acid. Sphingosine can be recycled to form new sphingolipids or be phosphorylated to create sphingosine-1-phosphate (S1P), a crucial signaling molecule. nih.gov Alternatively, ceramide can be reused through the "salvage pathway" for the synthesis of other sphingolipids, including the resynthesis of gangliosides. nih.gov This complex network of breakdown and recycling pathways ensures the dynamic and precise regulation of GD3 and other sphingolipids, enabling cells to respond to changing conditions. nih.gov

Factors Modulating Ganglioside GD3 Metabolism

The metabolism of ganglioside GD3 is a dynamic process influenced by various cellular signals and factors. These modulators can impact the enzymes involved in both the synthesis and breakdown of GD3, thereby altering its cellular concentration and subsequent effects.

Influence of Amyloid Precursor Protein (APP) and Amyloid-beta (Aβ) on GD3 Synthase Activity

There is a significant connection between ganglioside metabolism and the processing of amyloid precursor protein (APP), which is central to Alzheimer's disease. nih.govnih.gov The breakdown of APP can lead to the production of amyloid-beta (Aβ) peptides, the main component of amyloid plaques in the brains of individuals with Alzheimer's. nih.govacs.org

Research has shown that Aβ can influence the activity of GD3 synthase (also known as ST8Sia-I), the enzyme that synthesizes GD3 from GM3. nih.govnih.gov Aβ has been found to increase the expression and activity of GD3 synthase, leading to higher levels of GD3. nih.gov This elevation in GD3 can, in turn, promote the production of more Aβ, creating a detrimental feedback loop. nih.govresearchgate.net One proposed mechanism for this is the interaction of Aβ with the cell membrane, which may create a more favorable environment for the enzymes that produce Aβ. nih.gov Interestingly, another cleavage product of APP, the APP intracellular domain (AICD), has been shown to decrease the transcription of the GD3 synthase gene. nih.gov

Impact of Sphingolipid Metabolism Alterations on GD3 Expression

The balance between different sphingolipid metabolic pathways is also critical. For example, the activity of enzymes that break down sphingomyelin (B164518) to produce ceramide can indirectly influence GD3 levels by increasing the available precursors for its synthesis. mdpi.com Conversely, changes in the "salvage pathway," which recycles sphingosine back into ceramide, can also impact the availability of building blocks for ganglioside production. nih.gov Therefore, any disruption in the tightly controlled network of sphingolipid metabolism can lead to abnormal GD3 expression and contribute to cellular dysfunction. nih.govresearchgate.net For example, in certain cancers, alterations in sphingolipid metabolism have been linked to changes in the expression of gangliosides like GD3. frontiersin.org

Interactive Data Table: Key Enzymes in GD3 Metabolism

EnzymeFunctionSubstrateProductModulators
GD3 Synthase (ST8Sia-I) SynthesisGM3GD3Amyloid-beta (Aβ) (upregulates), APP Intracellular Domain (AICD) (downregulates)
Neuraminidase 3 (NEU3) DegradationGD3GM3Tumor Necrosis Factor-alpha (TNF-α) (induces expression)
Neuraminidase 1 (NEU1) DegradationGM3LactosylceramideSulfated glycosaminoglycans (inhibit)
β-Galactosidase DegradationLactosylceramideGlucosylceramide
β-Glucosidase DegradationGlucosylceramideCeramide
Ceramidase DegradationCeramideSphingosine + Fatty Acid

Cellular and Tissue Distribution of Ganglioside Gd3

Subcellular Localization of Ganglioside GD3

The precise location of GD3 within a cell is critical to its function, influencing processes from signal transduction to apoptosis.

Ganglioside GD3 is primarily found on the outer leaflet of the plasma membrane, with its carbohydrate portion extending into the extracellular space. nih.govmdpi.comoup.comunimi.it This orientation allows it to interact with various extracellular molecules and adjacent cells. A significant aspect of its plasma membrane distribution is its association with lipid rafts, which are specialized microdomains enriched in cholesterol and sphingolipids. nih.govfrontiersin.orgnih.govnih.govlipotype.com Within these rafts, GD3 can form clusters and interact with a variety of signaling proteins, modulating their activity. nih.govnih.gov For instance, in mouse neural stem cells, GD3 colocalizes and interacts with the epidermal growth factor receptor (EGFR) within these microdomains, playing a role in maintaining the cells' self-renewal capability. caymanchem.compnas.org

While predominantly located on the cell surface, evidence suggests that GD3 also has a cytoplasmic presence. nih.govscbt.com It has been detected in intracellular compartments such as the Golgi apparatus, where its synthesis occurs, and in vesicles that transport it to the plasma membrane. researchgate.net Furthermore, under certain conditions like apoptosis, GD3 can be transported from the plasma membrane and/or the trans-Golgi network to the mitochondria. nih.gov This translocation to mitochondria is a critical step in GD3-mediated cell death pathways. nih.govnih.gov

Differential Tissue Expression Patterns of Ganglioside GD3

The expression of GD3 is not uniform throughout the body; it shows a marked preference for certain tissues, particularly during development and in specific cell populations.

Ganglioside GD3 is a major glycolipid component of the developing central nervous system (CNS). nih.govnih.gov Its levels are high in the embryonic nervous system but decrease significantly as the CNS matures. nih.govnih.gov In the developing brain, GD3 is highly expressed in regions like the retina, hippocampus, and cerebellum. nih.gov

It is particularly abundant in various neural cell types, including:

Immature neuroectodermal cells: GD3 is considered a characteristic glycolipid of these early neural cells. nih.gov

Neural stem cells (NSCs) and neuronal progenitor cells (NPCs): GD3 is highly enriched in mouse NSCs, where it plays a crucial role in their maintenance and self-renewal. caymanchem.comnih.govjneurosci.orgnih.govcolab.ws Approximately 80% of mouse NSCs in vitro express high levels of GD3. caymanchem.compnas.orgnih.gov

Subpopulations of developing neurons and astrocytes: During development, certain populations of neurons and astrocytes express GD3. nih.gov

Oligodendrocyte progenitors and reactive glia: These glial cell types also show significant GD3 expression. nih.govnih.gov

In the adult CNS, GD3 expression is generally low but can be found in some neuronal subpopulations, as well as in resting and reactive microglia and reactive astrocytes. nih.govnih.gov

Table 1: Expression of Ganglioside GD3 in the Nervous System

Cell TypeExpression LevelKey Findings
Neural Stem Cells (NSCs)HighPlays a crucial role in self-renewal and maintenance. caymanchem.comjneurosci.orgnih.govcolab.ws Colocalizes with EGFR in lipid rafts. caymanchem.compnas.org
Neuronal Progenitor Cells (NPCs)HighReduced numbers observed in GD3-synthase-knockout mice. nih.gov
Immature Neuroectodermal CellsHighConsidered a marker for these early developmental cells. nih.gov
Developing Neurons and AstrocytesVariableExpressed in specific subpopulations during development. nih.gov
Oligodendrocyte ProgenitorsPresentIdentified as a cell type expressing GD3. nih.gov
Reactive Astrocytes and MicrogliaPresentExpression is observed in reactive glial cells in the adult CNS. nih.govnih.gov

Ganglioside GD3 is also expressed by various cells of the immune system, where it is involved in modulating immune responses. nih.gov Its expression has been reported in:

Fetal thymocytes: Found in subcortical regions and near blood vessels in the fetal thymus. nih.govfrontiersin.org

Lymphocytes: Present in interfollicular areas and near blood vessels of lymph nodes. nih.govfrontiersin.org

T cells: A minority of T cells express GD3. nih.govfrontiersin.org Upon activation, human naïve T helper cells show an increased surface expression of GD3. oup.comresearchgate.net In certain pathological conditions, such as T-cell lymphoblastic malignancies, there is a significant increase in GD3 expression on lymphoblasts compared to normal T-cells. nih.gov Furthermore, GD3 has been implicated in suppressing the functional activities of benign T cells in cutaneous T-cell lymphoma. frontiersin.orgnih.gov

Beyond the nervous and immune systems, GD3 is found in other mammalian tissues and fluids. Notably, it is a significant component of human breast milk. nih.govproquest.comnih.govbohrium.com The concentration of GD3 is highest in colostrum, the initial form of milk produced after giving birth, and its levels tend to decrease as lactation progresses. researchgate.net This dietary source of gangliosides is thought to be important for infant brain development and in preventing infections. nih.govproquest.combohrium.com

Table 2: Concentration of Ganglioside GD3 in Human Milk

Stage of LactationGD3 ConcentrationReference
Colostrum (0-7 days postpartum)Highest concentration researchgate.net
Transitional and Mature MilkDecreases over time researchgate.net
Average in breast milkOne of the two main types of gangliosides nih.gov

Developmental Regulation of Ganglioside GD3 Expression

The expression of gangliosides within the brain is a highly dynamic and tightly regulated process that undergoes significant changes throughout development. nih.govmdpi.com These changes are not random but are closely linked to key neurodevelopmental milestones, including the formation of the neural tube, the growth of neurites and axons, the formation of synapses, and the process of myelination. nih.govmdpi.com The shifting patterns of ganglioside expression are largely controlled by the spatiotemporal regulation of glycosyltransferases, the enzymes responsible for their synthesis. nih.gov

During the early stages of embryonic brain development, the ganglioside profile is characterized by a predominance of simpler forms, most notably GM3 and GD3. nih.govnih.gov These serve as precursors for the more complex gangliosides that become abundant in the mature brain. nih.govmdpi.com As the brain develops, there is a distinct shift from these simpler gangliosides to a more complex profile dominated by GM1a, GD1a, GD1b, and GT1b. nih.govnih.gov In fact, these four complex gangliosides constitute up to 90% of the total gangliosides found in the adult human brain. nih.govmdpi.com

This transition from simple to complex gangliosides is a conserved feature of vertebrate brain development and is thought to be crucial for proper neural function. nih.gov The transient complexity observed during development may provide essential positional cues for migrating and differentiating neurons. nih.gov For instance, a dramatic increase in the accumulation of brain gangliosides begins around the 10th week of gestation in humans and continues for the first five years after birth, a period that coincides with intense myelination. mdpi.com

Studies in mice have provided a more detailed timeline of these shifts. At postnatal day 12 (P12), a stage of early myelination, gangliosides of lower complexity like GD3 are notably present. lipotype.com However, as myelination progresses and the brain matures (P21 and into adulthood), the levels of these simpler gangliosides decrease while more complex species like GD1 and GT1 become the most abundant. lipotype.com This developmental change is also reflected in the fatty acid composition of the gangliosides, with shorter carbon chains being more common in the early stages and longer chains dominating in the adult brain. lipotype.com

Table 1: Ontogenetic Shifts in Brain Ganglioside Composition This table provides a simplified representation of the relative abundance of different ganglioside species during key stages of brain development.

Developmental StagePredominant GangliosidesKey Characteristics
Embryonic/Fetal GM3, GD3High levels of simple gangliosides. GD3 is a major species. nih.govnih.gov
Early Postnatal GD3, GM3, increasing complex formsTransition period with the presence of both simple and emerging complex gangliosides. lipotype.com
Adult GM1a, GD1a, GD1b, GT1bDominated by complex gangliosides, constituting up to 90% of the total. nih.govmdpi.com

Ganglioside GD3 is widely recognized as a marker for immature neuroectodermal cells and the early stages of brain development. oup.comnih.gov Its expression is first detected in the neural tube during early embryogenesis. nih.gov In vitro studies of mouse neural stem/progenitor cells have shown that GD3 can account for over 80% of the total gangliosides in these undifferentiated cells. nih.gov

Immunohistochemical studies in postnatal mouse brains have revealed that GD3 is highly expressed in the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus, two regions where neurogenesis persists into adulthood. nih.gov Specifically, GD3 expression has been observed in nestin-positive neural stem cells and doublecortin-positive immature neurons. nih.govnih.gov This localization strongly suggests a role for GD3 not only in the initial wave of developmental neurogenesis but also in the ongoing generation of new neurons in the postnatal and adult brain. nih.gov

The expression of GD3 is transient and its levels rapidly decrease as neural cells differentiate and the brain matures. nih.gov The enzyme responsible for its synthesis, GD3 synthase (GD3S), is highly expressed during early development but its expression becomes significantly lower and almost undetectable in the adult brain, with the exception of the choroid plexus. frontiersin.org This tight regulation of GD3S expression underscores the specific and temporally restricted role of GD3 in developmental processes. oup.com The spatio-temporal expression pattern of GD3 has led to its consideration as a specific marker for early brain development. oup.com

Table 2: Cellular Localization of GD3 in the Developing Brain This table details the cell types and brain regions where Ganglioside GD3 is prominently expressed during development.

Brain RegionCell TypeDevelopmental Significance
Neural TubeNeuroectodermal CellsMarker of early neural development. nih.govnih.gov
Subventricular Zone (SVZ)Neural Stem Cells, Immature NeuronsRole in postnatal and adult neurogenesis. nih.gov
Dentate Gyrus (DG)Neural Stem Cells, Immature NeuronsInvolved in the generation of new neurons in the hippocampus. nih.govnih.gov
General Embryonic BrainUndifferentiated Neurons, Reactive GliaHigh abundance in undifferentiated neural cell populations. nih.govnih.gov

Molecular Interactions and Signal Transduction Mediated by Ganglioside Gd3

Interactions with Membrane Lipids and Proteins

Ganglioside GD3 is not a passive component of the cell membrane; it actively engages with a variety of molecules, influencing the membrane's organization and signaling capacity. oup.com These interactions are crucial for its diverse biological functions. oup.com

Association with Extracellular Matrix Components

GD3 has been shown to be involved in the adhesion of cells to various components of the extracellular matrix (ECM). oup.comnih.govnih.gov Studies have demonstrated that monoclonal antibodies targeting GD3 can inhibit the attachment of melanoma and neuroblastoma cells to proteins such as collagen, vitronectin, laminin, and fibronectin. nih.govrupress.org This suggests a critical role for GD3 in the initial stages of cell-substrate interactions. nih.govrupress.org The mechanism may involve GD3 influencing the electrostatic properties required for these interactions rather than direct, strong binding to ECM proteins themselves. nih.gov In glioma cells, GD3 has been reported to be the most effective adhesion-promoting ganglioside on fibronectin, collagen I, vitronectin, and laminin. oup.com

Formation of Molecular Complexes with Transmembrane Receptors (e.g., PDGFRα, EGFR)

A key aspect of GD3's function is its ability to form molecular complexes with transmembrane receptors, thereby modulating their activity. Research has identified the platelet-derived growth factor receptor α (PDGFRα) as a molecule that associates with GD3 in murine gliomas. researchgate.net This interaction is not isolated; activated Yes kinase, a non-receptor tyrosine kinase, is also found within this complex. researchgate.net This ternary complex of GD3, PDGFRα, and Yes kinase, located in the lipid rafts of the plasma membrane, has been shown to enhance the invasiveness of glioma cells by activating paxillin (B1203293). oup.comresearchgate.net

Furthermore, GD3 interacts with the epidermal growth factor receptor (EGFR). nih.govnih.gov In neural stem cells, GD3 colocalizes with EGFR in the microdomain structures of the plasma membrane. nih.gov This interaction is crucial for maintaining the self-renewal capacity of these cells by sustaining EGFR expression and its downstream signaling. nih.govnih.gov

Recruitment of Signaling Molecules within Glycolipid-Enriched Microdomains (Lipid Rafts)

Gangliosides, including GD3, are not uniformly distributed across the cell membrane but tend to cluster in specialized microdomains known as lipid rafts. oup.comnih.gov These rafts are enriched in sphingolipids and cholesterol and serve as platforms for the assembly of signaling complexes. nih.gov GD3 plays a role in recruiting and organizing signaling molecules within these rafts. For instance, in melanoma cells, GD3 is implicated in the recruitment of integrins to these glycolipid-enriched microdomains, which enhances integrin-mediated adhesion and subsequent signaling. nih.gov This clustering of signaling components within rafts facilitates efficient signal transduction. nih.gov The interaction of GD3 with molecules like PDGFRα and Yes kinase also occurs within these lipid rafts, highlighting their importance as signaling hubs. oup.comresearchgate.net

Interactions with Integrin Receptors and Downstream Signaling

The interplay between GD3 and integrin receptors is a critical determinant of cell behavior, particularly in cancer. nih.gov GD3 expression in melanoma cells leads to stronger cell adhesion, which is mediated by increased interaction between integrins and ECM components like collagen type I. nih.gov This enhanced adhesion is coupled with an amplification of integrin-mediated signaling. nih.govnih.gov

Upon adhesion of GD3-expressing cells to the ECM, there is a notable increase in the tyrosine phosphorylation of key downstream signaling molecules. nih.gov These include focal adhesion kinase (FAK) and paxillin. nih.govnih.gov The phosphorylation levels of these adaptor molecules are significantly higher in GD3-positive cells compared to their GD3-negative counterparts, particularly during adhesion to collagen type I. nih.gov This heightened phosphorylation of FAK and paxillin contributes to the increased cell proliferation and invasion observed in GD3-expressing melanoma cells. nih.govnih.gov The complex formed between paxillin and FAK can associate with extracellular signal-regulated kinase (ERK), influencing DNA synthesis, cell survival, and motility. nih.gov

Cell TypeECM ComponentEffect of GD3 ExpressionDownstream Signaling MoleculesReference
Melanoma CellsCollagen Type IIncreased Adhesion and SignalingIncreased phosphorylation of FAK and paxillin nih.gov
Melanoma CellsNot SpecifiedIncreased Cell Growth and InvasionIncreased tyrosine phosphorylation of p130Cas and paxillin nih.gov
Glioma CellsFibronectin, Collagen I, Vitronectin, LamininPromotes AdhesionImplicated in invasion via paxillin activation oup.com

Modulation of Receptor Tyrosine Kinase Signaling

GD3 exerts a significant influence on the signaling pathways initiated by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). This modulation can affect cellular processes like proliferation and survival. nih.gov

Influence on Epidermal Growth Factor Receptor (EGFR) Dynamics (e.g., Colocalization, Recycling, ERK Signaling)

The interaction between GD3 and EGFR has profound effects on the receptor's dynamics and its ability to transduce signals. In neural stem cells, GD3 is colocalized with EGFR on the cell membrane. nih.gov This association is not merely spatial; GD3 plays a direct role in the intracellular trafficking of EGFR. nih.gov

Following EGF-induced endocytosis, GD3 helps to preserve the EGFR by promoting its recycling back to the plasma membrane rather than its degradation through the endosomal-lysosomal pathway. nih.govnih.gov This leads to sustained EGFR expression and signaling. nih.govnih.gov In the absence of GD3, EGFR is more rapidly degraded, leading to a reduction in its expression and a dampening of its downstream signaling. nih.govnih.gov

This modulation of EGFR dynamics directly impacts the extracellular signal-regulated kinase (ERK) signaling pathway, a key downstream effector of EGFR. nih.govnih.gov In GD3-expressing neural stem cells, EGF-induced ERK signaling is sustained. nih.gov Conversely, in cells lacking GD3, there is an increased rate of degradation of EGF-induced ERK signaling. nih.govnih.gov This demonstrates that by influencing EGFR recycling and stability, GD3 effectively modulates the duration and intensity of ERK activation, which is crucial for processes like cell proliferation. nih.govmdpi.com

Cell TypeEffect of GD3 on EGFRImpact on EGFR TraffickingConsequence for ERK SignalingReference
Mouse Neural Stem CellsColocalization and InteractionPromotes recycling and preserves the receptorSustains EGF-mediated signaling nih.govnih.gov
GD3-Synthase Knockout Neural Stem CellsReduced ExpressionIncreased translocation to the degradative pathwayIncreased degradation rate of EGF-induced ERK signaling nih.govnih.gov

Impact on c-Met Receptor Activation and Downstream Effectors (e.g., Akt)

In breast cancer cells, particularly the MDA-MB-231 cell line, the expression of GD3 synthase (GD3S) leads to an upregulation of GD3. This increase in GD3 is associated with the activation of the c-Met signaling pathway. The activation of c-Met, in turn, stimulates downstream signaling cascades, including the MEK/ERK and PI3K/Akt pathways, which are known to promote tumor cell proliferation. frontiersin.org The ganglioside GD2, which is synthesized from GD3, has also been shown to induce the constitutive activation of c-Met in MDA-MB-231 breast cancer cells that express GD3 synthase. nih.gov

Potential Interactions with Unidentified Growth Factor Receptors

While the interactions of GD3 with well-characterized growth factor receptors like the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) are established, there is evidence to suggest that GD3 may also interact with other, as yet unidentified, growth factor receptors. nih.govnih.govresearchgate.netoncotarget.comnih.gov Gangliosides, in general, are known to modulate the signaling of most, if not all, growth factor receptors. researchgate.net The diverse structures of gangliosides may contribute to the organization of lipid raft microdomains in the plasma membrane, which can directly affect the duration of signals and the localization of growth factor receptors within the membrane. researchgate.net This suggests a broad regulatory role for GD3 in cell signaling that may extend beyond its currently known binding partners.

Regulation of Intracellular Signaling Cascades

Ganglioside GD3 is deeply involved in the regulation of various intracellular signaling cascades that are crucial for cell growth, survival, and motility.

Involvement with Protein Kinase C and Src Family Kinases

Research has demonstrated a functional link between GD3 expression and the activation of Src family kinases. In human melanoma cells, the Src family kinase member Yes is functionally involved in the increased cell proliferation and invasion associated with GD3 expression. nih.gov Yes kinase is positioned upstream of p130Cas and paxillin in the signaling pathway and its activity is enhanced in GD3-positive cells. nih.gov A significant portion of Yes is found in glycolipid-enriched microdomains (GEMs/rafts) in GD3-expressing cells, and the presence of GD3 in these membrane environments enhances the kinase activity of Yes. nih.gov Furthermore, another Src family kinase, Lyn, has been found to associate with GD3 in the brain. nih.govcapes.gov.br This interaction, occurring within caveolae-like domains, suggests a regulatory role for GD3 on Lyn activity. nih.gov

Crosstalk with Phosphatidylinositol 3-phosphate (PI3P) Pathways

Evidence suggests that ganglioside GD3 participates in the process of autophagy through its interaction with the phosphatidylinositol 3-phosphate (PI3P) pathway. nih.gov GD3 has been observed to interact with PI3P and is found in immature autophagosomes associated with LC3-II, as well as in autolysosomes with LAMP1, indicating its role as a structural component of the autophagic flux. nih.gov While the PI3K/Akt pathway is a known downstream target of GD3-mediated signaling in the context of cell growth and invasion, its specific interplay with the PI3P-dependent autophagic machinery warrants further investigation. pnas.orgnih.gov

Interplay with Focal Adhesion Kinase (FAK), p130Cas, and Paxillin

In malignant melanoma cells, the expression of GD3 is linked to increased cell growth and invasion, a process mediated by the enhanced tyrosine phosphorylation of p130Cas and paxillin. pnas.orgnih.govresearchgate.net The suppression of p130Cas has been shown to inhibit both cell growth and invasion in GD3-positive cells, while the suppression of paxillin primarily affects invasion. pnas.orgnih.gov Further studies have revealed that Focal Adhesion Kinase (FAK) is also a crucial molecule in this signaling pathway, acting upstream of p130Cas and paxillin. nih.gov The expression of GD3 enhances the association of FAK with p130Cas, leading to increased phosphorylation and activation of these downstream signaling molecules. nih.gov

Connections to ILK/Akt Pathway

The signaling pathways enhanced by GD3 also involve the integrin-linked kinase (ILK)/Akt pathway. nih.gov In melanoma cells expressing GD3, adhesion to type I collagen leads to enhanced activation of the ILK-Akt signaling pathway, with increased phosphorylation of Akt at both Ser-473 and Thr-308. frontiersin.orgnih.gov Knockdown of ILK results in a reduction of Akt phosphorylation, confirming the role of ILK in this process. nih.gov This ILK/Akt pathway activation contributes to the malignant properties of melanoma cells. frontiersin.orgnih.gov

Role of Ganglioside Gd3 in Fundamental Cellular Processes

Cell Proliferation and Growth Regulation

Ganglioside GD3 is a key modulator of cell growth and proliferation, influencing these processes through multiple signaling pathways. frontiersin.org Its effects can be either pro-proliferative or anti-proliferative depending on the cellular context. In several types of cancer cells, including melanoma and glioma, high levels of GD3 are associated with enhanced cell growth. oup.comnih.gov

Mechanisms of GD3-Mediated Cell Cycle Progression

The influence of Ganglioside GD3 on cell proliferation is closely linked to its ability to modulate the cell cycle. Research has shown that GD3 can impact the expression and activity of key cell cycle regulators. For instance, in vascular smooth muscle cells (VSMCs), overexpression of the GD3 synthase gene, which leads to increased GD3 levels, has been shown to inhibit cell cycle progression. koreascience.kr This inhibition is achieved through the downregulation of positive regulators like cyclin E/CDK2 and the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27. koreascience.kr

Conversely, in other cell types like pancreatic cancer cells, GD3 has been observed to cause cell cycle arrest in the S-phase. frontiersin.orgnih.gov This suggests that the effect of GD3 on cell cycle progression is highly dependent on the specific cellular environment and the interplay with other signaling molecules.

Impact on DNA Synthesis and Cellular Expansion

Ganglioside GD3 directly influences DNA synthesis, a critical step in cellular proliferation. In malignant melanoma cells, the expression of GD3 has been shown to markedly increase cell growth, as measured by methods such as the MTT assay and Bromodeoxyuridine (BrdU) uptake analysis. nih.gov The enhanced proliferation in GD3-positive cells is linked to the increased tyrosine phosphorylation of signaling molecules like p130Cas, which is involved in cell growth regulation. nih.gov

Furthermore, the expression of the GD3 synthase gene can be regulated by factors such as DNA methylation. nih.govresearchgate.net This epigenetic regulation adds another layer of complexity to the control of GD3 levels and, consequently, its impact on DNA synthesis and cellular expansion.

Cell Differentiation and Fate Determination

Ganglioside GD3 is a critical molecule in the processes of cell differentiation and the determination of cellular fate, particularly within the nervous system. elsevierpure.com It is highly expressed in embryonic neural stem cells and plays a vital role in neurogenesis. oup.comcaymanchem.com

Influence on Neural Stem Cell Self-Renewal Capacity

GD3 is essential for maintaining the self-renewal capability of neural stem cells (NSCs). elsevierpure.comcaymanchem.compnas.org It achieves this by interacting with and stabilizing the epidermal growth factor receptor (EGFR), a key receptor involved in NSC proliferation and maintenance. elsevierpure.comcaymanchem.compnas.org GD3 co-localizes with EGFR in the plasma membrane's lipid rafts, protecting it from degradation and facilitating its recycling back to the cell surface after EGF-mediated endocytosis. caymanchem.compnas.org This sustained EGFR signaling is crucial for the long-term self-renewal of NSCs. elsevierpure.compnas.org Studies on mice lacking GD3 synthase (GD3S-KO) have demonstrated a significant loss of NSCs and impaired neurogenesis, which can be rescued by restoring GD3 synthesis. caymanchem.comnih.gov

Role in Neurogenesis and Neural Development

The spatiotemporal expression of GD3 during embryonic brain development points to its significant role in neurogenesis. pnas.org It is a major ganglioside in the embryonic mouse brain, constituting over 80% of the total gangliosides in NSCs. elsevierpure.comcaymanchem.com GD3 deficiency in postnatal mice leads to impaired neurogenesis in the hippocampus, resulting in a progressive loss of NSCs. mdpi.com This impairment has been linked to behavioral deficits, including depression-like behaviors. caymanchem.comnih.gov

While GD3 is prevalent during early neural development, its levels decrease as more complex gangliosides become predominant in the adult brain. oup.com However, GD3 remains present in certain adult neuronal populations, such as those in the mammalian retina, where it is found in fully differentiated neurons. nih.gov

Cell Adhesion and Migration Dynamics

Ganglioside GD3 plays a pivotal role in modulating cell adhesion and migration, processes that are fundamental to both normal development and pathological conditions like cancer metastasis. oup.comfrontiersin.org GD3 influences cell motility and invasion by interacting with various components of the extracellular matrix (ECM) and cell adhesion molecules. oup.com

In glioma and melanoma cells, upregulation of GD3 facilitates tumor cell adhesion to ECM proteins such as fibronectin, collagen I, vitronectin, and laminin. oup.comnih.gov This enhanced adhesion is mediated through the interaction of GD3 with integrins, a family of cell surface receptors that bind to the ECM. nih.gov GD3 can recruit integrins to lipid rafts, which are specialized microdomains within the cell membrane, leading to the rapid activation of signaling molecules upon cell adhesion. nih.govnih.gov

Furthermore, GD3 expression is associated with increased tyrosine phosphorylation of focal adhesion kinase (FAK), p130Cas, and paxillin (B1203293), key components of focal adhesions that link the actin cytoskeleton to the ECM. nih.gov This enhanced signaling promotes both cell proliferation and invasion. nih.govnih.gov The ability of GD3 to converge signals from both integrin-mediated adhesion and growth factor receptors, such as Met, further amplifies its role in promoting the malignant properties of cancer cells. nih.gov

Table 1: Summary of Research Findings on Ganglioside GD3's Cellular Roles

Cellular Process Key Findings Cell/Model System References
Cell Proliferation & Growth Inhibits cell cycle progression via ↓cyclinE/CDK2 and ↑p21/p27. Vascular Smooth Muscle Cells koreascience.kr
Promotes cell growth and invasion through p130Cas and paxillin signaling. Malignant Melanoma Cells nih.gov
Overexpression is associated with enhanced tumor growth. Glioma Models oup.com
Cell Differentiation & Fate Maintains neural stem cell self-renewal by stabilizing EGFR. Mouse Neural Stem Cells elsevierpure.comcaymanchem.compnas.org
Essential for postnatal neurogenesis and long-term NSC maintenance. Postnatal Mouse Brain nih.govnih.gov
Highly expressed in embryonic neural stem cells. Embryonic Mouse Brain oup.comcaymanchem.com
Cell Adhesion & Migration Promotes adhesion to extracellular matrix components (fibronectin, collagen, etc.). Glioma Cells oup.com
Enhances adhesion signals by recruiting integrins to lipid rafts. Malignant Melanoma Cells nih.gov
Increases phosphorylation of FAK, p130Cas, and paxillin. Malignant Melanoma Cells nih.gov

Regulation of Cell-to-Cell and Cell-to-Matrix Interactions

Ganglioside GD3 plays a significant role in mediating the interactions between cells and their surrounding environment, including other cells and the extracellular matrix (ECM). frontiersin.org The adhesion of cells to ECM proteins is a crucial process for tissue organization, and GD3 has been shown to influence this phenomenon. For instance, in human melanoma and neuroblastoma cells, which express high levels of GD3, monoclonal antibodies targeting this ganglioside can inhibit cell attachment to various ECM components like fibronectin, collagen, vitronectin, and laminin. nih.gov This suggests that GD3 is involved in the initial events of cell-substrate interactions. nih.gov

Furthermore, GD3 has been implicated in facilitating tumor cell adhesion to the ECM, a critical step in tumor invasion. nih.gov Studies have shown that GD3 is upregulated during the invasion process of glioma cells, enhancing their adhesion to the ECM. nih.gov The mechanism may involve the electrostatic environment provided by the terminal sialic acid residues of GD3. nih.gov While not appearing to bind directly to fibronectin, GD3's presence on the cell surface is crucial for effective cell-substratum interactions. nih.gov

Contribution to Cellular Motility and Invasive Capabilities

The involvement of Ganglioside GD3 extends to the dynamic processes of cellular motility and invasion, particularly in the context of cancer. frontiersin.orgnih.gov Elevated levels of GD3 are associated with increased invasive activity in melanoma cells. nih.gov Research indicates that GD3 promotes these malignant properties by influencing key signaling molecules. nih.gov

Specifically, in GD3-positive melanoma cells, there is an increased tyrosine phosphorylation of proteins like p130Cas and paxillin, which are known to be involved in cell migration and invasion. frontiersin.orgnih.gov The suppression of p130Cas and paxillin has been shown to significantly reduce the invasive activity of these cells. nih.gov This suggests that GD3 acts as an upstream regulator, initiating signaling cascades that ultimately enhance the cell's ability to move and invade surrounding tissues. nih.gov The inhibition of GD3 synthase, the enzyme responsible for GD3 production, has also been shown to suppress the invasion and motility of cancer cells. researchgate.net

Programmed Cell Death Pathways

Ganglioside GD3 is a key player in the intricate pathways of programmed cell death, or apoptosis. researchgate.net Its accumulation within the cell can trigger or sensitize cells to apoptotic signals, making it a critical regulator of cell fate.

Induction of Apoptosis (e.g., Activation of Caspase Family)

The accumulation of GD3 is a recognized event in the induction of apoptosis in various cell types, including tumor cells. researchgate.net When GD3 levels rise, it can initiate a cascade of events leading to cell death. nih.govaacrjournals.orgnih.gov One of the primary mechanisms involves the mitochondria. researchgate.net GD3 can translocate to the mitochondrial membrane, where it contributes to the opening of the mitochondrial permeability transition pore complex (PTPC). researchgate.net This disruption of the mitochondrial membrane potential leads to mitochondrial swelling, the release of cytochrome c, and the subsequent activation of caspase-9. researchgate.net Caspase-9 then activates a downstream cascade of other caspases, which are the executioners of apoptosis. researchgate.net

Studies have shown that in activated T-lymphocytes, internalized GD3 initiates a series of pro-apoptotic events, including the activation of caspase-9. nih.govaacrjournals.orgnih.gov This process is dose-dependent and highlights the direct role of GD3 in triggering the caspase-dependent apoptotic pathway. nih.govaacrjournals.orgnih.gov

Sensitization of Cells to Apoptotic Stimuli (e.g., FAS Ligand, Ceramide, TNF-α, Amyloid beta)

Beyond directly inducing apoptosis, Ganglioside GD3 can also sensitize cells to other apoptotic signals. This means that in the presence of GD3, cells become more susceptible to undergoing apoptosis when exposed to certain stimuli.

FAS Ligand and Ceramide: Cross-linking of the Fas (also known as CD95 or APO-1) receptor on lymphoid and myeloid tumor cells triggers the synthesis and transient accumulation of GD3. proquest.com This GD3 accumulation is dependent on the activation of caspases and is a crucial step in Fas-mediated apoptosis. proquest.com Similarly, exposure to cell-permeable ceramides, which are potent inducers of apoptosis, also leads to GD3 synthesis. proquest.com Inhibiting GD3 synthesis has been shown to block apoptosis induced by both Fas ligand and ceramide. researchgate.net

TNF-α: Ceramide produced during TNF-α-induced apoptosis is required for the accumulation of GD3 and its translocation to the mitochondria, thereby contributing to the apoptotic process. researchgate.net

Amyloid beta: In the context of neurodegenerative diseases like Alzheimer's, the exposure of cortical neurons to toxic concentrations of β-amyloid peptide (βAP) induces a significant increase in intracellular GD3 levels. nih.govnih.gov This increase in GD3 is a prerequisite for the neurons to re-enter the cell cycle and subsequently undergo apoptosis. nih.govnih.gov The inhibition of GD3 synthase has been shown to protect neurons from β-amyloid-induced apoptosis. nih.govnih.gov

Autophagy and Cellular Homeostasis

Autophagy is a fundamental cellular process for degrading and recycling cellular components, thereby maintaining cellular homeostasis. Ganglioside GD3 has been identified as a key contributor to this process.

Contribution to Autophagosome Biogenesis and Maturation

Recent research has shed light on the integral role of GD3 in the formation and maturation of autophagosomes, the double-membraned vesicles that sequester cellular material for degradation. nih.govnih.govtandfonline.com Upon the induction of autophagy, GD3 actively participates in the biogenesis of these vacuoles. nih.govnih.govtandfonline.com

Studies have revealed that GD3 can be found in immature autophagosomes associated with LC3-II, a key autophagosome marker, and in mature autolysosomes associated with LAMP1. nih.govnih.govtandfonline.com This suggests that GD3 is involved throughout the autophagic flux, from the initial stages of autophagosome formation to their final maturation into degradative autolysosomes. nih.gov The molecular interactions of GD3 with autophagy-associated molecules are thought to facilitate the necessary membrane remodeling, including changes in curvature and fluidity, that are essential for the morphogenesis of mature autolysosomes. nih.govnih.govtandfonline.com Impairing GD3 synthesis has been shown to significantly hinder the autophagic process. nih.govtandfonline.com

Interactive Data Tables

Table 1: Role of Ganglioside GD3 in Cellular Interactions and Motility

Cellular Process Key Findings Involved Molecules Cell Types
Cell-to-Matrix Adhesion Inhibition of cell attachment to ECM proteins (fibronectin, collagen, etc.) by anti-GD3 antibodies. nih.gov GD3, Integrins Melanoma, Neuroblastoma, Glioma nih.govnih.gov
Cellular Motility & Invasion Promotion of cell growth and invasion. nih.gov p130Cas, Paxillin Malignant Melanoma nih.gov

| Tumor Invasion | Upregulation of GD3 facilitates tumor cell adhesion to the ECM. nih.gov | GD3, Integrins, Laminin, Matrix Metalloproteinases | Glioma nih.gov |

Table 2: Ganglioside GD3 in Programmed Cell Death

Apoptotic Stimulus Mechanism of GD3 Involvement Key Downstream Events Cell Types
Direct Induction Accumulation and translocation to mitochondria, opening of PTPC. researchgate.net Cytochrome c release, Caspase-9 activation. researchgate.net Activated T-lymphocytes, Tumor cells researchgate.netnih.govaacrjournals.orgnih.gov
FAS Ligand Synthesis and accumulation of GD3 upon Fas receptor cross-linking. proquest.com Mitochondrial membrane potential disruption. proquest.com Lymphoid and Myeloid tumor cells proquest.com
Ceramide Ceramide induces the conversion of GM3 to GD3. proquest.com Propagation of apoptotic signals. proquest.com Hematopoietic cells proquest.com
TNF-α Ceramide-dependent GD3 accumulation and mitochondrial translocation. researchgate.net Apoptosis amplification. Various

| Amyloid beta | Induction of GD3 synthase and subsequent GD3 accumulation. nih.govnih.gov | Cell cycle reactivation, Apoptosis. nih.govnih.gov | Cortical Neurons nih.govnih.gov |

Table 3: Ganglioside GD3 in Autophagy

Autophagic Stage Role of GD3 Associated Molecules Cellular Model
Autophagosome Biogenesis Active contribution to the formation of autophagic vacuoles. nih.govnih.govtandfonline.com LC3-II Human and Murine Primary Fibroblasts nih.govnih.govtandfonline.com

| Autophagosome Maturation | Present in mature autolysosomes, contributes to morphogenic remodeling. nih.gov | LAMP1 | Human and Murine Primary Fibroblasts nih.gov |

Interaction with Autophagy-Associated Molecules (e.g., LC3-II, LAMP1)

The ganglioside GD3 is intricately involved in the process of autophagy through its direct interactions with key molecular players that govern the formation and maturation of autophagosomes. nih.gov Research has revealed that GD3 associates with Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Lysosomal-associated membrane protein 1 (LAMP1), two critical proteins in the autophagic pathway. nih.govnih.gov

Upon the induction of autophagy, GD3 has been observed to colocalize with LC3-II in immature autophagosomes. nih.govresearchgate.net This association is not merely spatial; co-immunoprecipitation and fluorescence resonance energy transfer (FRET) analyses have confirmed a direct molecular interaction between GD3 and LC3-II. nih.govnih.gov This interaction is particularly prominent in the early stages of autophagy, suggesting a role for GD3 in the initial steps of autophagosome biogenesis. nih.gov The timing of this interaction, peaking around 4 hours after the induction of autophagy, further supports its involvement in the formation of the autophagic vacuole. nih.gov

As the autophagic process progresses, the association between GD3 and LC3-II diminishes, while a new interaction with LAMP1 becomes more pronounced. nih.gov LAMP1 is a marker for late endosomes and lysosomes, and its association with the autophagosome signifies the maturation of the autophagosome into an autolysosome, the degradative compartment of the autophagy pathway. nih.gov FRET analysis has shown that the interaction between GD3 and LAMP1 reaches its peak at a later time point (around 18 hours) compared to the GD3-LC3-II interaction. nih.gov This temporal shift indicates that GD3 remains a component of the autophagic vesicle as it fuses with the lysosome, playing a role in the later stages of autophagic flux. nih.govnih.gov

The significance of these interactions is underscored by experiments where the synthesis of gangliosides, including GD3, is inhibited. In such cases, the autophagic process is significantly impaired. nih.govnih.gov Conversely, the addition of exogenous GD3 can rescue and reactivate autophagy in cells where it was previously inhibited. nih.govnih.gov This demonstrates a direct and crucial role for GD3 in facilitating the molecular interactions necessary for the progression of autophagy.

Table 1: Interaction of Ganglioside GD3 with Autophagy-Associated Molecules

Interacting Molecule Stage of Autophagy Method of Detection Functional Significance
LC3-II Early (Autophagosome formation) Co-immunoprecipitation, FRET, Immunofluorescence Microscopy Facilitates the biogenesis of immature autophagosomes. nih.govnih.govresearchgate.net
LAMP1 Late (Autolysosome maturation) FRET, Immunofluorescence Microscopy Component of the mature autolysosome, involved in the final degradative stage of autophagy. nih.govnih.govresearchgate.net

Influence on Membrane Curvature and Fluidity during Autophagic Flux

The dynamic remodeling of membranes is a fundamental aspect of autophagy, requiring precise regulation of membrane curvature and fluidity to form the double-membraned autophagosome. Ganglioside GD3, as a component of cellular membranes, is thought to play a significant role in these morphogenic events during autophagic flux. nih.govnih.gov

The formation of the autophagosome involves the bending and fusion of membranes, processes that are highly dependent on the lipid composition of the participating membranes. nih.gov Sphingolipids, the class of lipids to which gangliosides belong, are known to have a profound impact on the biophysical properties of membranes, including their curvature and fluidity. nih.gov The presence of GD3 within the autophagosomal membrane can therefore influence these characteristics, contributing to the necessary morphological changes.

While direct, quantitative measurements of GD3's effect on membrane curvature and fluidity specifically within the context of the autophagosome are still an area of active research, the established role of sphingolipids in modulating membrane properties provides a strong basis for its involvement. nih.gov The recruitment of GD3 to the forming autophagosome, as evidenced by its interaction with LC3-II, positions it to contribute to the high curvature required at the leading edges of the phagophore, the precursor to the autophagosome. nih.govphd-cell-signaling.at

Furthermore, the transition from an immature autophagosome to a mature autolysosome involves the fusion of the autophagosome with a lysosome. This fusion event is also a process that relies on the precise modulation of membrane fluidity. The continued presence of GD3 in the autolysosomal membrane, indicated by its interaction with LAMP1, suggests that it may also play a role in facilitating this final fusion step. nih.gov

The concept that autophagy-related proteins can sense and stabilize membrane curvature is well-established. phd-cell-signaling.atresearchgate.netunivie.ac.at For instance, the ATG3 protein, which is involved in the lipidation of LC3, contains a curvature-sensing amphipathic helix. researchgate.netunivie.ac.at While the direct interaction between GD3 and these curvature-sensing proteins has not been fully elucidated, it is plausible that the localized enrichment of GD3 in specific membrane domains could create a favorable environment for the recruitment and function of these essential autophagic components.

Table 2: Putative Roles of Ganglioside GD3 in Membrane Dynamics during Autophagy

Membrane Process Stage of Autophagy Potential Influence of GD3 Supporting Evidence
Membrane Bending Autophagosome Formation Contributes to the high curvature of the phagophore membrane. Known influence of sphingolipids on membrane curvature; colocalization with early autophagosome markers. nih.gov
Membrane Fluidity Autophagosome-Lysosome Fusion Modulates membrane fluidity to facilitate the fusion event. Continued presence in the autolysosome; general role of sphingolipids in membrane biophysics. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Ganglioside GD3 (disodium salt)
LC3-II (Microtubule-associated protein 1A/1B-light chain 3-II)
LAMP1 (Lysosomal-associated membrane protein 1)

Ganglioside Gd3 in Disease Mechanisms and Pathophysiology

Aberrant GD3 Expression in Malignancy

The overexpression of ganglioside GD3 is a well-documented characteristic of several cancers, particularly those of neuroectodermal origin. nih.govencyclopedia.pub This increased expression is linked to the malignant behavior of tumor cells, influencing their growth, survival, and ability to spread.

Overexpression in Neuroectodermal-Derived Tumors (e.g., Melanoma, Neuroblastoma, Glioma)

Ganglioside GD3 is significantly overexpressed in a variety of neuroectodermal-derived tumors. nih.govencyclopedia.pub In malignant melanoma, GD3 is a major ganglioside, representing a significant surface marker on most human melanoma cells. pnas.orgnih.gov Similarly, high levels of GD3 are found in neuroblastoma and gliomas, where its expression correlates with the degree of malignancy. nih.govencyclopedia.pubpnas.org For instance, in gliomas, GD3 can constitute more than 50% of the total ganglioside content. nih.gov This overexpression is a stark contrast to normal adult brain tissue, which expresses minimal levels of GD3. nih.govnih.gov

Overexpression of Ganglioside GD3 in Neuroectodermal Tumors

Tumor TypeKey FindingsReferences
MelanomaGD3 is a major surface marker on most human melanoma cells. pnas.orgnih.gov
NeuroblastomaHigh levels of GD3 are expressed. nih.govencyclopedia.pub
GliomaGD3 is a major ganglioside, with expression correlating with malignancy. Can account for over 50% of total gangliosides. nih.govpnas.org

Contribution to Tumorigenesis and Malignant Phenotypes (e.g., Proliferation, Invasion, Angiogenesis)

The elevated expression of GD3 is not a passive feature but actively contributes to the malignant characteristics of cancer cells.

Proliferation: Studies have shown that GD3 promotes cancer cell growth. pnas.orgnih.gov For example, in melanoma cells, the presence of GD3 is associated with increased cell proliferation. pnas.orgnih.gov Similarly, in glioma cells, the expression of GD3 and its derivative GD2 leads to enhanced cell growth, even under low-serum conditions. spandidos-publications.comnih.gov

Invasion: GD3 is implicated in the invasion of tumor cells into surrounding tissues. pnas.orgnih.gov It facilitates cell adhesion to extracellular matrix components, a critical step in the invasive process. oup.com In melanoma and glioma cells, higher GD3 levels are linked to increased invasive activity. pnas.orgnih.govspandidos-publications.com This is partly achieved by modulating the activity of signaling molecules like p130Cas and paxillin (B1203293). frontiersin.org

Angiogenesis: GD3 plays a role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. oup.comaacrjournals.orgamegroups.org It can stimulate the release of vascular endothelial growth factor (VEGF), a potent angiogenic factor. aacrjournals.orgnih.gov Suppression of GD3 expression in tumor cells has been shown to reduce tumor growth by inhibiting angiogenesis. aacrjournals.orgnih.gov

Role of GD3 in Malignant Phenotypes

Malignant PhenotypeMechanism of GD3 ContributionReferences
ProliferationPromotes cell growth and allows proliferation in low-serum conditions. pnas.orgnih.govspandidos-publications.comnih.gov
InvasionEnhances cell adhesion to the extracellular matrix and modulates signaling molecules involved in invasion. pnas.orgnih.govnih.govspandidos-publications.comoup.comfrontiersin.org
AngiogenesisStimulates the release of pro-angiogenic factors like VEGF. oup.comaacrjournals.orgamegroups.orgnih.govnih.gov

Association with Cancer Stem Cell (CSC) Properties and Epithelial-Mesenchymal Transition (EMT)

Recent research has highlighted the connection between GD3 and cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, maintenance, and resistance to therapy. pnas.orgnih.govresearchgate.net GD3 has been identified as a marker for glioblastoma stem cells, and its presence is associated with stem-like properties such as self-renewal and tumorigenicity. pnas.orgnih.govresearchgate.net The enzyme that synthesizes GD3, GD3 synthase (GD3S), is also highly expressed in these CSCs, and its inhibition can suppress CSC-associated properties. pnas.org

Furthermore, GD3 and its synthesizing enzyme, GD3S, are linked to the epithelial-mesenchymal transition (EMT). nih.govnih.govresearchgate.net EMT is a process where epithelial cells acquire mesenchymal characteristics, enabling them to become more migratory and invasive, which is a critical step in metastasis. youtube.comyoutube.com Inhibition of GD3S has been shown to compromise the initiation and maintenance of EMT, thereby reducing cancer cell migration, invasion, and stem cell properties in vitro and preventing metastasis in vivo. nih.govnih.gov This suggests that the GD3S/GD3 axis could be a key regulator of the metastatic process. nih.govresearchgate.net

Immunosuppressive Effects via Ganglioside Antigens and Lymphocyte Modulation (e.g., CD8+ T cell dysfunction)

Gangliosides, including GD3, present on the surface of tumor cells or shed into the tumor microenvironment can act as immunosuppressors. oup.comnih.govnih.gov They can inhibit the function of various immune cells, thereby helping the tumor evade the host's immune system. frontiersin.orgnih.govoup.com

One of the key mechanisms of GD3-mediated immunosuppression is the induction of apoptosis (programmed cell death) in activated T cells, particularly CD8+ T cells, which are crucial for killing cancer cells. frontiersin.orgaacrjournals.org Purified GD3 has been shown to be internalized by activated T cells, leading to a cascade of events that result in cell death. aacrjournals.org This effect is not observed in resting T cells, suggesting a specific targeting of the active anti-tumor immune response. aacrjournals.org Additionally, tumor-derived gangliosides can suppress the maturation and function of dendritic cells, which are essential for initiating T cell responses. nih.gov In some cancers, such as ovarian cancer, vascular endothelial growth factor (VEGF) can potentiate the immunosuppressive effects of GD3. nih.govnih.gov

Involvement in Neurodegenerative Disorders

Beyond cancer, alterations in ganglioside metabolism, including that of GD3, have been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Altered Metabolism and Accumulation in Conditions like Alzheimer's Disease and Parkinson's Disease

In the context of Alzheimer's disease, there is evidence of altered ganglioside metabolism. nih.gov Gangliosides are known to bind to amyloid-beta (Aβ), the primary component of the amyloid plaques that are a hallmark of Alzheimer's disease. nih.govnih.gov The b-series gangliosides, which are synthesized from GD3, are suggested to be a major factor in Aβ accumulation. nih.gov Studies in animal models have shown that inhibiting GD3 synthase, the enzyme responsible for producing GD3, can lead to a significant reduction in Aβ plaque load and an improvement in cognitive function. nih.govnih.gov This suggests that targeting GD3 metabolism could be a potential therapeutic strategy for Alzheimer's disease. nih.govnih.gov While the direct role of GD3 accumulation in Parkinson's disease is less clear, the general importance of ganglioside homeostasis in neuronal health suggests that its dysregulation could contribute to neurodegenerative processes.

Contribution to Neuronal Dysfunction and Loss

Ganglioside GD3 plays a significant, though complex, role in the mechanisms underlying neuronal dysfunction and apoptosis (programmed cell death). An accumulation of GD3 is often observed in neurons undergoing apoptosis, suggesting its active participation in the cell death pathway. mdpi.comnih.gov Research indicates that an early and temporary increase in GD3 synthesis is a contributing factor to the initiation of neuronal apoptosis in cultured cerebellar granule neurons. nih.gov This process involves the induction of GD3 synthase, the enzyme responsible for producing GD3. nih.gov

In the context of neurodegenerative diseases, such as Alzheimer's disease, the presence of β-amyloid protein can trigger an increase in GD3 levels within neurons. mdpi.com This elevation of GD3 is a critical step for the reactivation of the cell cycle in these terminally differentiated cells, a process that aberrantly leads to their death. mdpi.com By preventing this increase in GD3, it is possible to block the unscheduled entry of neurons into the S phase of the cell cycle and the subsequent apoptosis. mdpi.com This highlights a causal link between GD3 formation, cell-cycle activation, and neuronal death in the presence of neurotoxic stimuli. mdpi.com

Furthermore, the expression patterns of gangliosides, including GD3, are closely associated with the pathogenic mechanisms of several neurodegenerative disorders like Parkinson's disease, and Huntington's disease. nih.gov While the precise mechanisms are still under investigation, it is evident that altered ganglioside metabolism is a key feature of these conditions. researchgate.net For instance, a deficiency in GD3 can lead to impaired neurogenesis, the process of generating new neurons, which can result in cognitive and behavioral deficits. nih.govnih.gov GD3 is crucial for maintaining the self-renewal capability of neural stem cells, and its absence leads to a significant loss of these cells. nih.gov

It is important to note that while high levels of GD3 are associated with apoptosis, GD3 also plays a vital role in normal neural development. nih.govnih.gov It is highly expressed in the embryonic nervous system and is involved in the proliferation and differentiation of neuroprogenitor cells. mdpi.com This dual role underscores the complexity of GD3's function in the nervous system, where its effects are highly dependent on the cellular context and developmental stage.

Table 1: Research Findings on Ganglioside GD3 and Neuronal Dysfunction

Finding Model System Implication Reference(s)
Increased GD3 synthesis precedes apoptosis. Cultured cerebellar granule neurons GD3 is an early mediator of neuronal cell death. nih.gov
β-amyloid induces GD3 synthesis, leading to cell cycle re-entry and apoptosis. Cultured rat cortical neurons GD3 is a key component in the neurotoxic pathway of β-amyloid. mdpi.com
GD3 deficiency impairs neurogenesis and leads to functional deficits. Mouse models GD3 is essential for maintaining neural stem cell populations. nih.govnih.govnih.gov
Altered ganglioside profiles are associated with neurodegenerative diseases. Human and mouse studies Dysregulation of ganglioside metabolism is a common feature in neurodegeneration. nih.govresearchgate.net

Role in Inflammatory Processes

Regulation of Inflammation in Epithelial Cells

Ganglioside GD3 has been identified as a significant regulator of inflammatory processes within epithelial cells. Research has shown that in human nasal epithelial cells, the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) can induce the expression of GD3 and its synthesizing enzyme, ST8SIA1. mdpi.com This upregulation of GD3 is associated with an increase in inflammatory processes. mdpi.com

The inhibition of GD3 expression, either through siRNA or by treatment with neuraminidase 3 (which cleaves sialic acid residues from gangliosides), has been demonstrated to suppress inflammation in these cells. mdpi.com This suggests that GD3 plays a direct role in mediating the inflammatory response in epithelial tissues. The mechanism appears to involve the regulation of key signaling pathways and the expression of inflammatory mediators. mdpi.com While GD3 is implicated in promoting inflammation in this context, it is worth noting that in other cellular systems, it has been reported to have anti-inflammatory effects, highlighting the context-dependent nature of its function. mdpi.com

Association with Chronic Inflammatory Diseases (e.g., Chronic Rhinosinusitis with Nasal Polyps)

The role of Ganglioside GD3 in inflammation extends to its association with chronic inflammatory diseases. A notable example is Chronic Rhinosinusitis with Nasal Polyps (CRSwNP), a condition characterized by persistent inflammation of the nasal and sinus mucosa. mdpi.comnih.gov

In patients with CRSwNP, a specific expression of GD3 has been observed in the nasal polyp tissues, which is not seen in the tissues of individuals without the condition. mdpi.com This finding, coupled with the understanding that TNF-α, a key cytokine in the pathophysiology of CRSwNP, induces GD3 expression, strongly suggests a role for this ganglioside in the disease process. mdpi.com

Furthermore, the inflammatory environment in CRSwNP is linked to a process called epithelial-mesenchymal transition (EMT), where epithelial cells acquire characteristics of mesenchymal cells, contributing to tissue remodeling and polyp formation. mdpi.com The expression of GD3 has been shown to be involved in this EMT process in nasal epithelial cells. mdpi.com Specifically, the inhibition of GD3 expression can suppress EMT, indicating that GD3 is a potential therapeutic target for conditions like CRSwNP where inflammation and tissue remodeling are key features. mdpi.comnih.gov

Table 2: Ganglioside GD3 in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)

Observation Significance Reference(s)
Specific expression of GD3 in nasal polyp tissues of CRSwNP patients. Suggests a direct involvement of GD3 in the pathophysiology of the disease. mdpi.com
TNF-α, a key inflammatory cytokine in CRSwNP, induces GD3 expression. Provides a mechanistic link between inflammation and GD3 upregulation in CRSwNP. mdpi.com
Inhibition of GD3 suppresses inflammation and epithelial-mesenchymal transition (EMT) in nasal epithelial cells. Highlights GD3 as a potential therapeutic target for managing CRSwNP. mdpi.comnih.gov

Emerging Roles in Other Pathological Conditions (e.g., Bone Homeostasis, Viral Infections)

Recent research has begun to uncover the involvement of Ganglioside GD3 in a wider range of pathological conditions beyond cancer and neuro-inflammation, including bone homeostasis and viral infections.

In the realm of bone homeostasis , studies have revealed an interesting role for GD3. The genetic deletion of GD3 synthase, the enzyme responsible for producing b-series gangliosides including GD3, has been shown to attenuate age-related bone loss in mice. nih.gov While b-series gangliosides were not found in bone-forming osteoblasts, they were present in pre-osteoclasts, the precursors to bone-resorbing cells. nih.gov The absence of GD3 synthase led to a suppression of bone resorption, suggesting that GD3 may normally play a role in promoting the activity of osteoclasts. nih.gov This indicates that modulating GD3 levels could be a potential strategy for addressing age-related bone density decline.

Regarding viral infections , GD3 has been implicated in the pathogenesis of Human Immunodeficiency Virus (HIV) type 1 infection within the central nervous system. Increased concentrations of GD3 have been found in the cerebrospinal fluid of HIV-1 infected individuals, serving as a marker for microglial activation, a key cellular event in neuro-HIV. nih.gov This suggests that GD3 may be involved in the inflammatory response of the brain to HIV-1. More directly, GD3 has been identified as an essential endosomal receptor for the Hepatitis A virus (HAV). nih.gov The virus binds to GD3 within the endosomes, a critical step for its entry into the host cell. nih.gov This discovery opens up new avenues for antiviral therapies targeting the interaction between the virus and GD3.

Table 3: Emerging Roles of Ganglioside GD3

Pathological Condition Role of GD3 Research Finding Reference(s)
Bone Homeostasis Regulation of bone resorption Deficiency of GD3 synthase attenuates age-related bone loss by suppressing osteoclast activity. nih.gov
HIV-1 Infection Marker of neuroinflammation Increased cerebrospinal fluid levels of GD3 indicate microglial activation in HIV-1 infected individuals. nih.gov
Hepatitis A Virus (HAV) Infection Viral entry receptor GD3 acts as an essential endosomal receptor for HAV, facilitating its entry into host cells. nih.gov

Advanced Research Methodologies and Experimental Models for Ganglioside Gd3 Studies

Molecular and Biochemical Analysis Techniques

A variety of molecular and biochemical techniques are essential for the detailed analysis of GD3, its interactions, and its influence on cellular signaling pathways.

Mass spectrometry (MS) has become an indispensable tool for ganglioside research, offering high sensitivity and detailed structural information that surpasses traditional methods. nih.govmdpi.com Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful, combining the separation capabilities of liquid chromatography with the precise mass analysis of MS to identify and quantify a wide array of gangliosides, including their isomers, in complex biological samples. nih.govmdpi.com

This technology allows for comprehensive "gangliosidomics," enabling researchers to perform high-throughput analysis, structural characterization, and quantification of GD3. nih.gov For instance, MS analysis has revealed the heterogeneous ceramide structure of GD3 in tumors, identifying a selective shedding of species with shorter fatty acyl chains. mdpi.com In studies of brain cancers like glioblastoma, MS has shown that GD3 can constitute over 50% of the total ganglioside content, with the most abundant form containing a d18:1/18:0 ceramide structure. oup.com This level of detail is crucial for understanding how specific structural variants of GD3 contribute to disease pathology. Furthermore, MS-based profiling has been applied to investigate the role of gangliosides in neurodegenerative diseases like Alzheimer's, where it can detect changes in ganglioside content in different brain regions of model mice. nih.gov

To understand the function of GD3 in cell signaling, it is crucial to identify the proteins with which it interacts. Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are key techniques for this purpose. These methods utilize antibodies that specifically recognize and bind to GD3, allowing for the isolation of GD3-protein complexes from cell lysates.

Researchers have successfully used an anti-GD3 monoclonal antibody (clone R24) to co-immunoprecipitate and identify several GD3-binding proteins from rat cerebellar granule cells. encyclopedia.pub Subsequent analysis of the precipitated proteins identified them as key signaling and adhesion molecules, including:

Src-family kinase Lyn encyclopedia.pub

Heterotrimeric G protein Goα encyclopedia.pub

GPI-anchored neuronal cell adhesion molecule TAG-1 encyclopedia.pub

Csk-binding protein Cbp encyclopedia.pub

In other studies, IP was used to demonstrate that in malignant melanoma cells expressing high levels of GD3, there was increased tyrosine phosphorylation of the focal adhesion proteins p130Cas and paxillin (B1203293). nih.gov These findings suggest that GD3 is part of a functional complex, or microdomain, that modulates the activity of signaling proteins. encyclopedia.pubnih.gov

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In GD3 research, it is frequently employed to analyze how changes in GD3 expression affect the levels or activation states of downstream signaling proteins. The activation state is often determined by assessing phosphorylation.

For example, studies on malignant melanoma cells have used Western blotting to show that genetically increasing GD3 expression leads to the enhanced tyrosine phosphorylation of p130Cas and paxillin upon stimulation. nih.gov Conversely, knocking down GD3 synthase in melanoma cells resulted in reduced phosphorylation of key signaling molecules like Akt and Erks. nih.gov This technique has also been used to demonstrate that suppressing GD3 expression in tumor cell lines can reduce the production of vascular endothelial growth factor (VEGF), a key protein involved in angiogenesis. aacrjournals.org In studies of GD3 synthase knockout glioma cells, Western blotting revealed the downregulation of Akt, ERKs, and SFK phosphorylation, linking GD3 to the regulation of these malignancy-associated pathways. nih.gov

TLC is often the first step in ganglioside analysis, providing a qualitative or semi-quantitative overview. nih.govresearchgate.net For instance, TLC analysis of human glioblastoma samples revealed that GD3 is systematically expressed and is the major ganglioside in most samples, whereas it is not detected in normal brain cortex. nih.gov The purity of GD3 and other ganglioside fractions isolated by other methods, like HPLC, is also commonly confirmed by TLC. researchgate.net While it has limitations in sensitivity and structural elucidation compared to MS, HPTLC is a robust and valuable tool for screening changes in ganglioside profiles, such as those occurring during cell differentiation or in cancerous tissues. nih.govmdpi.com

Cell-Based Assays and Genetic Manipulation

The function of GD3 is extensively studied using cell-based assays, which are often combined with genetic tools to manipulate GD3 levels. This approach allows for direct investigation of the causal roles of GD3 in various cellular processes.

The most direct way to study the function of GD3 and the b-series gangliosides derived from it is to eliminate their production. This is achieved by targeting the gene St8sia1, which encodes the enzyme GD3 synthase (GD3S), responsible for converting GM3 to GD3. nih.govresearchgate.net Genetic manipulation techniques like CRISPR/Cas9 or the use of short hairpin RNA (shRNA) are employed to create GD3S knockout (KO) or knockdown cell lines and mice. nih.govresearchgate.net

These models have been instrumental in revealing the roles of GD3 in health and disease. In cancer research, downregulating GD3S in glioblastoma and prostate cancer cell lines has been shown to decrease proliferation, migration, invasion, and self-renewal capabilities. nih.govnih.govresearchgate.net Studies in GD3S KO mice have yielded diverse findings, demonstrating the broad importance of the b-series ganglioside pathway.

Table 1: Summary of Research Findings from GD3 Synthase (GD3S) Knockout/Knockdown Models

Model SystemKey FindingsReference
GD3S Knockout (KO) Glioma CellsDownregulation of Akt, ERKs, and SFK phosphorylation. Slower tumor development and smaller tumor size in mice. nih.gov
GD3S KO MiceAttenuation of age-related bone loss due to decreased osteoclast numbers and surface. nih.gov
APP/PSEN1 Transgenic Mice with GD3S KO (Alzheimer's Model)Elimination of b-series gangliosides, increase in a-series (GM1, GD1a). Decreased Aβ plaque accumulation and improved behavior. researchgate.net
shRNA-mediated GD3S Knockdown in Glioblastoma CellsDecreased sphere size, self-renewal, and migratory capacities. Increased sensitivity to temozolomide (B1682018) and improved survival in mouse models. nih.gov
GD3S KO Mice (Renal Studies)Disruption of renal connexin (Cx37, Cx40, Cx45) and Pannexin1 expression, suggesting a role in intercellular communication in the kidney. mdpi.com
CRISPR/Cas9 GD3S KO in Prostate Cancer Cell LinesReduced cell proliferation, migration, and invasion in vitro. researchgate.net

These genetic models unequivocally demonstrate that the absence of GD3 synthase, and consequently GD3 and its derivatives, has profound effects on cellular behavior, from signal transduction and proliferation to intercellular communication and organismal homeostasis. researchgate.netnih.govmdpi.com

siRNA-Mediated Gene Silencing (e.g., ST8SIA1 knockdown)

Small interfering RNA (siRNA) technology is a powerful tool for post-transcriptional gene silencing, enabling researchers to investigate the function of specific genes by reducing the expression of their corresponding proteins. In the context of GD3 research, siRNA is frequently used to target ST8SIA1 (ST8 Alpha-N-Acetyl-Neuraminide Alpha-2,8-Sialyltransferase 1), the gene encoding the enzyme GD3 synthase. nih.govgenecards.orgwikipedia.org This enzyme is crucial for the synthesis of GD3, and its knockdown leads to a significant reduction in cellular GD3 levels. nih.gov

This approach has been instrumental in uncovering the role of GD3 in cancer biology. For instance, inhibiting GD3 synthase expression using siRNA in breast cancer cells has been shown to decrease cell viability by affecting the FAK/AKT/mTOR pathway. nih.gov Similarly, in human nasal epithelial cells, siRNA-mediated inhibition of ST8SIA1 suppressed inflammatory responses and the epithelial-mesenchymal transition (EMT) induced by TNF-α. mdpi.com Studies in glioma models have also utilized ST8SIA1 knockdown to demonstrate that a lack of GD3 synthase attenuates the malignant properties of the cancer cells. nih.gov These findings highlight that strategies to decrease ST8SIA1 expression can effectively reduce the malignant properties of cancer cells. nih.gov

The specificity of siRNA allows for a direct correlation to be drawn between the presence of GD3 and observed cellular phenomena, such as cell proliferation, invasion, and signaling pathway activation. nih.govnih.gov

Table 1: Examples of siRNA-Mediated ST8SIA1 Knockdown Studies

Cell/Model SystemKey FindingsReference
Chemoresistant Triple Negative Breast Cancer CellsDecreased viability of resistant cells via the FAK/AKT/mTOR pathway. nih.gov
Human Nasal Epithelial Cells (hNECs)Suppression of TNF-α-induced inflammation and epithelial-mesenchymal transition (EMT). mdpi.com
Glioma CellsAttenuation of glioma progression and malignant features. nih.gov
Prostate Cancer CellsInhibition of malignant properties in vitro and in vivo. nih.gov

Generation of GD3-Positive and GD3-Negative Cell Lines

To dissect the specific functions of GD3, researchers often rely on comparing cell lines that either express (GD3-positive) or lack (GD3-negative) this ganglioside. These matched cell systems provide a controlled environment to study the phenotypic changes directly attributable to the presence of GD3.

GD3-positive cell lines can be generated by transfecting GD3-negative cells with a vector containing the cDNA for GD3 synthase (ST8SIA1). nih.gov For example, the GD3-negative human malignant melanoma cell line SK-MEL-28-N1 was successfully converted into GD3-positive cells, which subsequently showed markedly increased cell growth and invasive characteristics. nih.gov

Conversely, GD3-negative cell lines can be developed using gene-editing technologies like CRISPR-Cas9 to knock out the ST8SIA1 gene. aacrjournals.org This modern approach allows for the creation of precise and permanent gene disruption. scbt.comnih.gov Animal models, such as GD3 synthase knockout (GD3S-KO) mice, are also invaluable sources for deriving GD3-negative primary cells, which have been used to study the role of GD3 in neural stem cells and in response to brain injury. nih.govnih.govnih.gov Comparing these knockout models with their wild-type counterparts has revealed that a deficiency in GD3 synthase can prolong the lifespan of glioma-bearing mice and lead to less severe tumor pathology. nih.gov

Table 2: Comparison of GD3-Positive and GD3-Negative Cell Models

Model TypeGeneration MethodTypical CharacteristicsResearch ApplicationsReference
GD3-Positive Transfection with ST8SIA1 cDNA into a negative cell line.Increased cell proliferation, invasion, and migration.Studying gain-of-function effects of GD3 on cancer malignancy. nih.govresearchgate.net
GD3-Negative CRISPR-Cas9 knockout of ST8SIA1; derivation from GD3S-KO mice.Reduced cell growth, tumorigenicity, and signaling pathway activation.Investigating the necessity of GD3 for specific cellular processes. nih.govaacrjournals.orgnih.gov

Exogenous Administration of Ganglioside GD3 (disodium salt)

Another key experimental strategy involves the direct application of purified Ganglioside GD3 (disodium salt) to cells in culture. This method allows researchers to study the immediate and direct effects of GD3 on the cell surface and subsequent intracellular signaling, bypassing the complexities of its biosynthesis. medchemexpress.com

Studies have shown that activated T-lymphocytes can internalize exogenously administered GD3, which can lead to apoptosis, a process of programmed cell death. nih.gov This finding is significant in the context of the tumor microenvironment, where cancer cells may shed GD3, potentially suppressing the immune response. nih.govnih.gov In a different context, the addition of exogenous GD3 to microglia from GD3S-KO mice was able to partially restore their phagocytic (cell-engulfing) capacity, demonstrating a direct role for GD3 in this crucial microglial function. nih.gov

This technique is particularly useful for confirming that the effects observed in GD3-positive cells are indeed mediated by the ganglioside itself and not by other metabolic changes resulting from GD3 synthase expression. It also allows for the study of how cells respond to GD3 present in their external environment, mimicking physiological or pathological conditions where GD3 may be shed by other cells. nih.gov

Table 3: Effects of Exogenous GD3 Administration on Cultured Cells

Cell TypeObserved EffectProposed MechanismReference
Activated T-lymphocytesInduction of apoptosis.Internalization of GD3 leading to mitochondrial permeability transition and cytochrome-c release. nih.govaacrjournals.org
GD3S-KO MicrogliaPartial restoration of phagocytic capacity.Direct regulation of phagocytosis by GD3. nih.gov
Jurkat T cellsInhibition of T cell activation.Direct interaction with the T cell surface, dependent on sialic acid residues. nih.gov

Biophysical and Imaging Techniques

Visualizing the location and interaction of GD3 within the cell is critical to understanding its function. A suite of sophisticated biophysical and imaging techniques provides the necessary resolution to map the subcellular distribution and molecular associations of this ganglioside.

Fluorescence Resonance Energy Transfer (FRET) for Molecular Proximity Studies

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between the excited states of two dye molecules (a donor and an acceptor). It is a powerful tool for investigating molecular interactions in living cells, as FRET only occurs if the donor and acceptor molecules are within a very short distance of each other (typically 1-10 nanometers).

In ganglioside research, FRET has been employed to study the lateral interactions between gangliosides and other membrane components, such as receptors and enzymes. researchgate.netnih.gov For example, FRET experiments have revealed distinct interactions between ganglioside glycosyltransferases within the Golgi apparatus, suggesting they organize into multienzyme complexes to streamline the synthesis of complex gangliosides. researchgate.net Another study used FRET to detect the lateral interaction between the transmembrane domain of the Epidermal Growth Factor Receptor (EGFR) and the ganglioside GM3, a precursor to GD3, providing a biophysical basis for how gangliosides can modulate receptor function. nih.govabo.fi These studies provide quantitative evidence for the formation of molecular clusters and microdomains in the cell membrane, which are thought to be crucial for signal transduction.

Immunofluorescence and Confocal Microscopy for Localization

Immunofluorescence is a widely used technique to visualize the subcellular localization of specific molecules. It involves using an antibody that specifically binds to the target molecule (in this case, GD3), which is then detected by a secondary antibody conjugated to a fluorescent dye. Confocal microscopy enhances this technique by using a pinhole to reject out-of-focus light, resulting in high-resolution, optically sectioned images of the cell.

This methodology has been pivotal in determining the distribution of GD3 in various cell types. For example, in certain cerebellar mutant mice, immunofluorescence revealed elevated GD3 expression specifically in astrocytes within the granule cell layer. nih.gov In a model of brain ischemia, confocal microscopy showed that upregulated GD3 was predominantly co-localized with CD11b, a marker for reactive microglia, but not with astrocytes. nih.gov These studies allow researchers to pinpoint which cell types express GD3 under specific conditions and where it is located within the cell, such as on the plasma membrane or in intracellular compartments like the Golgi apparatus. nih.govnih.govresearchgate.net

Electron Microscopy (TEM, Immunogold) for Ultrastructural Analysis

For the highest resolution localization, researchers turn to electron microscopy (EM). Transmission Electron Microscopy (TEM) provides detailed ultrastructural views of the cell. When combined with immunogold labeling, the precise location of a molecule can be identified with nanometer-scale accuracy. In this technique, the primary antibody against the target is followed by a secondary antibody attached to a tiny gold particle, which is electron-dense and appears as a distinct black dot in the electron micrograph.

Immunoelectron microscopy has been used to confirm the localization of gangliosides at the subcellular level. For instance, in murine models of neuronal degeneration, pre-embedding immunocytochemistry with a peroxidase-antiperoxidase (PAP) technique showed positive GD3 staining on the membranes of astrocyte cell bodies and their processes. nih.gov In human kidney tissue, immunoelectron microscopy demonstrated that the related ganglioside GM3 was localized to the foot processes of podocytes and within the Golgi region of renal proximal tubule cells. researchgate.netnih.gov This level of detail is crucial for understanding how GD3's position within specific membrane structures or organelles relates to its function.

Nuclear Magnetic Resonance (NMR) for Structural Interaction Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and intermolecular interactions of molecules at an atomic level. nih.gov In the study of Ganglioside GD3, NMR has been indispensable for elucidating its conformation and how it binds to other biologically important molecules, such as proteins and antibodies.

Researchers have employed various NMR techniques to probe the intricacies of GD3's structure. For instance, two-dimensional J-correlated proton NMR spectroscopy was instrumental in determining the structural changes that occur when GD3 converts into its lactone forms. caymanchem.com This technique helped identify the specific ester linkages formed within the GD3 molecule during lactonization, revealing how the carboxyl group of the external sialic acid residue links to the internal sialic acid, and subsequently, how the internal sialic acid's carboxyl group can form a second ester linkage with the galactose residue. caymanchem.com

Furthermore, NMR is crucial for mapping the binding epitopes of GD3 when it interacts with proteins. Saturation Transfer Difference (STD)-NMR experiments have been used to identify the specific protons on the GD3 molecule that are most involved in the interaction with receptors like Siglec-7, a protein found on immune cells. elsevierpure.commdpi.com By observing the saturation transfer from the protein to the ligand, researchers can pinpoint the parts of the GD3 molecule that are in close contact with the protein's binding site. mdpi.com These studies have shown that the terminal sialic acid of GD3 is the primary residue involved in the interaction with Siglec-7, with the internal sialic acid contributing partially to this recognition. mdpi.com

Protein-based NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, complement these findings by observing changes in the protein upon GD3 binding. mdpi.com When GD3 is added to a solution of isotopically labeled protein, perturbations in the chemical shifts and signal intensities of specific amino acid residues in the protein's NMR spectrum indicate their involvement in the binding interface. elsevierpure.commdpi.com This dual approach of ligand- and protein-based NMR provides a comprehensive model of the GD3-protein complex, as demonstrated in the detailed investigation of the Siglec-7-GD3 interaction. mdpi.com These combined structural biology techniques have revealed that the conformation and flexibility of gangliosides are critical in modulating binding affinity. mdpi.com

In vivo Models and Experimental Systems

To understand the physiological and pathological roles of Ganglioside GD3, researchers rely on various in vivo and ex vivo experimental systems that model biological processes.

Genetically Modified Animal Models (e.g., GD3S-KO mice, APP-deficient mice)

Genetically modified animal models, particularly knockout (KO) mice, have been invaluable for dissecting the functions of GD3 by observing the consequences of its absence.

GD3 Synthase-Knockout (GD3S-KO) Mice:

The enzyme GD3 synthase (St8sia1) is responsible for the synthesis of all b-series gangliosides, with GD3 being a primary product. caymanchem.commdpi.com By knocking out the St8sia1 gene, researchers have created GD3S-KO mice that are deficient in GD3 and all subsequent b-series gangliosides. pnas.org These mice are viable and appear to develop normally, but exhibit a range of subtle to significant phenotypes. caymanchem.com

One of the key findings from GD3S-KO mice is the compensatory increase in a-series gangliosides, such as GM1 and GD1a. pnas.orgnih.gov This alteration in the ganglioside profile has profound effects. For example, GD3S-KO mice show a progressive loss of neural stem cells (NSCs) and impaired neurogenesis, which has been linked to behavioral deficits like impaired memory function and depression-like behaviors. jneurosci.orgnih.gov In contrast, these mice exhibit less age-related bone loss compared to their wild-type counterparts, a phenomenon linked to suppressed bone resorption. nih.gov Studies on these models have also revealed that b-series gangliosides are important for the repair of damaged nerves, such as the regeneration of axotomized hypoglossal nerves. nih.gov

In the context of cancer research, GD3S-KO mice have been used to demonstrate the role of GD3 in tumor progression. Glioma growth, for instance, is slower and tumors are smaller in GD3S-KO mice, supporting the idea that GD3 enhances the malignant properties of these brain tumors. mdpi.comnih.gov

Amyloid Precursor Protein (APP)-deficient Mice:

The study of Ganglioside GD3 also intersects with research into Alzheimer's disease (AD). The amyloid precursor protein (APP) is central to AD pathogenesis. Research using APP-deficient mice has uncovered a regulatory link between APP and ganglioside metabolism. Specifically, mouse embryonic fibroblasts deficient in APP and brains of APP-deficient mice show increased gene transcription of GD3 synthase. nih.govresearchgate.net This suggests that APP, or its cleavage products, normally functions to inhibit GD3S expression. nih.gov

To explore this relationship further, triple-mutant mice (APP/PSEN1/GD3S−/−) have been developed. These mice, which model AD but also lack GD3 synthase, exhibit a significant increase in a-series gangliosides. nih.gov This shift in ganglioside composition has been associated with beneficial outcomes, such as reduced amyloid plaque formation, highlighting the intricate interplay between APP processing and ganglioside homeostasis. nih.govnih.gov

Table 1: Summary of Key Findings from Genetically Modified Animal Models in GD3 Research

Model Gene Modified Key Phenotype/Finding Research Area Citation(s)
GD3S-KO Mouse St8sia1 (GD3 synthase) Absence of b-series gangliosides; increase in a-series gangliosides. Impaired neurogenesis, hearing loss, attenuated age-related bone loss. Slower glioma growth. Neuroscience, Oncology, Bone Metabolism mdpi.comjneurosci.orgnih.govnih.gov
APP-deficient Mouse App (Amyloid Precursor Protein) Increased GD3 synthase (GD3S) gene transcription. Alzheimer's Disease, Neuroscience nih.govresearchgate.net

| APP/PSEN1/GD3S-/- Mouse | App, Psen1, St8sia1 | Lack of b-series gangliosides, significant increase in a-series gangliosides (GM1, GD1a). Diminished amyloid plaque formation. | Alzheimer's Disease, Neuroscience | nih.gov |

Primary Cell Culture Models (e.g., Neural Stem Cells, Fibroblasts, Epithelial Cells)

Primary cell cultures provide a controlled environment to study the cellular and molecular functions of GD3 in specific cell types.

Neural Stem Cells (NSCs):

Primary cultures of NSCs, often grown as neurospheres, have been fundamental in establishing the role of GD3 in neurogenesis. pnas.orgoup.com Studies have consistently shown that GD3 is the predominant ganglioside in NSCs, constituting over 80% of the total gangliosides in cells from embryonic, postnatal, and adult mouse brains. caymanchem.compnas.orgoup.com Its expression is closely linked to the "stemness" of these cells. oup.com A critical discovery made using NSC cultures is the interaction between GD3 and the epidermal growth factor receptor (EGFR). caymanchem.compnas.org GD3 co-localizes with EGFR in membrane microdomains and is thought to preserve the receptor, facilitating the signaling that is essential for NSC self-renewal and proliferation. caymanchem.compnas.org NSCs cultured from GD3S-KO mice show a reduced self-renewal capacity and impaired neurogenesis, defects that can be rescued by the reintroduction of GD3. caymanchem.comjneurosci.org

Fibroblasts:

Fibroblast cell lines have been used to investigate the regulation of GD3 expression. In a study using the human fibroblast cell line WI-38, researchers demonstrated that treatment with the cytokine Interleukin-4 (IL-4) led to a significant increase in the amount of GD3. nih.gov This was found to be the result of an IL-4 dose-dependent increase in the activity of GD3 synthase. nih.gov This model system allows for the study of extracellular signals that can modulate the ganglioside composition of a cell's surface.

Epithelial Cells:

The role of GD3 in epithelial cell biology has been highlighted in studies using primary human nasal epithelial cells (hNECs). mdpi.comnih.gov These studies have linked GD3 to inflammatory processes and the epithelial-to-mesenchymal transition (EMT), a process implicated in tissue remodeling and cancer metastasis. mdpi.comnih.govmdpi.com In hNECs, the pro-inflammatory cytokine TNF-α was found to induce the expression of GD3 and its synthesizing enzyme, ST8SIA1. mdpi.comnih.gov This upregulation of GD3 was associated with inflammation and the expression of mesenchymal markers. mdpi.com Crucially, when GD3 expression was inhibited in these cells using siRNA to knock down ST8SIA1, the inflammatory and EMT processes were suppressed. mdpi.comnih.gov These findings, derived from primary epithelial cell models, suggest that GD3 is an important regulator of epithelial cell plasticity.

Table 2: Research Findings from Primary Cell Culture Models for GD3 Studies

Cell Type Model System Key Findings Research Focus Citation(s)
Neural Stem Cells Neurosphere cultures from mouse brains (embryonic, postnatal, adult) GD3 is the predominant ganglioside (>80%). It interacts with EGFR to sustain self-renewal. Absence impairs neurogenesis. Neurogenesis, Stem Cell Biology caymanchem.compnas.orgjneurosci.orgoup.com
Fibroblasts Human fibroblast cell line (WI-38) Treatment with Interleukin-4 (IL-4) increases GD3 content by upregulating GD3 synthase activity. Cell Signaling, Immunology nih.gov

| Epithelial Cells | Primary human nasal epithelial cells (hNECs) | TNF-α induces GD3 expression, promoting inflammation and epithelial-to-mesenchymal transition (EMT). Inhibition of GD3 synthase suppresses these effects. | Inflammation, EMT, Cancer Biology | mdpi.comnih.gov |

Future Directions and Conceptual Implications for Ganglioside Gd3 Research

Elucidation of Novel GD3-Binding Proteins and Interaction Partners

A primary frontier in GD3 research is the systematic identification of its complete interactome. While GD3 is known to modulate the function of various membrane proteins, a comprehensive catalog of its direct and indirect binding partners is still incomplete. The elucidation of these partners is crucial for understanding the precise mechanisms by which GD3 influences cellular signaling.

Early research using co-immunoprecipitation experiments in rat cerebellar granule cells identified several GD3-binding proteins, including the heterotrimeric G protein Gα, the GPI-anchored neuronal cell adhesion molecule TAG-1, the Src-family kinase Lyn, and the Csk-binding protein Cbp. These interactions implicate GD3 in neuronal migration and development.

More recent and advanced proteomic approaches are expanding this list. A novel technique, enzyme-mediated activation of radical sources combined with mass spectrometry (EMARS/MS), has been instrumental in identifying GD3-associating molecules in their native membrane environment. This method has successfully identified neogenin as a GD3-binding partner in melanoma cells and the Platelet-Derived Growth Factor Receptor α (PDGFRα) in glioma cells. The interaction with PDGFRα, along with the kinase Yes, in lipid rafts has been shown to promote the malignant phenotype of human glioma cells. Further research has also pointed to interactions with specific subunits of Na+/K+ ATPase and the plasma membrane calcium ATPase. In the immune system, GD3 on the surface of target cells is recognized by Siglec-7, an inhibitory receptor on Natural Killer (NK) cells, which can modulate cytotoxic responses.

Future efforts will likely focus on applying these unbiased, high-throughput screening methods across a wider range of cell types and physiological conditions to build a complete GD3 interactome.

Table 1: Known and Emerging GD3-Binding Proteins/Interaction Partners

Protein/Partner Cell/Tissue Type Method of Identification Implicated Function
Gα, TAG-1, Lyn, Cbp Rat Cerebellar Granule Cells Co-immunoprecipitation Neuronal migration and development
PDGFRα Glioma Cells EMARS/MS Proliferation and invasion
Neogenin Melanoma Cells EMARS/MS Regulation of cell signals
Siglec-7 NK Cells Binding Assays Modulation of immune cytotoxicity
Na+/K+ ATPase subunits General Proteomics Ion transport regulation
PMCA subunits General Proteomics Calcium homeostasis

Investigation of Post-Translational Modifications and Their Functional Consequences on GD3

While the term "post-translational modification" (PTM) is specific to proteins, analogous chemical modifications occur on gangliosides after their initial synthesis, profoundly altering their biological function. A key area of future GD3 research involves the study of these modifications, particularly O-acetylation, and their impact on cellular processes.

O-acetylation is a frequent and highly regulated modification of the sialic acid residues on gangliosides. The addition of an acetyl group to the 9-O-carbon position of the terminal sialic acid of GD3 creates the derivative 9-O-acetyl GD3 (9-O-Ac-GD3). This single modification dramatically shifts the functional output of the molecule. While GD3 is often considered pro-apoptotic, 9-O-Ac-GD3 exhibits potent anti-apoptotic properties. It can counteract GD3-induced apoptosis by preventing mitochondrial membrane depolarization and the subsequent release of cytochrome C and caspase activation.

This functional switch has significant implications in cancer biology. Research has described a critical ratio between GD3 and 9-O-Ac-GD3 that promotes tumor survival. In glioblastoma, for example, the expression of a 9-O-acetyl esterase, an enzyme that removes the acetyl group, is sufficient to induce apoptosis in cell lines that express high levels of 9-O-Ac-GD3. Beyond cancer, 9-O-Ac-GD3 is also involved in physiological processes; during cerebellar development, it is localized at the contact points between migrating granule cells and radial glia, suggesting a role in regulating neuronal migration.

Future investigations will need to focus on identifying the specific acetyltransferases and esterases that regulate GD3 acetylation, understanding how their expression is controlled in health and disease, and exploring whether manipulating this "acetylation switch" could be a viable therapeutic strategy.

Advanced Understanding of GD3-Mediated Membrane Microdomain Dynamics

Gangliosides are not uniformly distributed across the cell membrane but are instead organized into dynamic, signaling-competent microdomains, often referred to as lipid rafts. These domains act as platforms that concentrate specific lipids and proteins to facilitate efficient signal transduction. A major goal of future research is to achieve a more advanced, dynamic understanding of how GD3 influences the formation, stability, and function of these microdomains.

GD3's presence within lipid rafts is fundamental to its role in signaling. It interacts with key signaling molecules within these domains, including receptor tyrosine kinases and Src-family kinases. For instance, the GD3-PDGFRα-Yes kinase complex that drives glioma cell malignancy is formed within lipid rafts. The enrichment of GD3 in these microdomains can alter the physical properties of the membrane and influence the recruitment or exclusion of other signaling proteins, thereby modulating downstream pathways like the RAS/MAPK and PI3K/Akt pathways.

Advanced biophysical techniques are critical to deepening this understanding. Methods like Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET) can be used to study the mobility of GD3 and its interaction partners within the membrane in living cells. Super-resolution microscopy offers the potential to visualize the nanoscale organization of GD3-containing domains directly. By combining these imaging techniques with biochemical analyses, researchers can begin to answer key questions about the lifecycle of these domains: How does GD3 clustering initiate? How stable are these GD3-rich domains? And how do specific cellular signals lead to the assembly or disassembly of these signaling platforms?

Exploration of GD3 as a Conceptual Target for Modulating Cellular Signaling in Disease Contexts

The high expression of GD3 in neuroectoderm-derived tumors like melanoma and glioblastoma, coupled with its low levels in most normal tissues, makes it an attractive therapeutic target. Future research will explore GD3 not just as a marker to be targeted for cell killing, but as a conceptual target for modulating the aberrant cellular signaling that drives disease.

In oncology, GD3 is deeply involved in multiple cancer hallmarks, including proliferation, migration, invasion, angiogenesis, and the maintenance of a cancer stem cell phenotype. Silencing the expression of GD3 synthase (ST8SIA1), the key enzyme for GD3 synthesis, has been shown to decrease the self-renewal and migratory capacities of glioblastoma stem-like cells and increase their sensitivity to chemotherapy. Therefore, targeting the synthesis of GD3 with small molecule inhibitors, such as the natural compound triptolide, represents a promising strategy to disrupt these oncogenic signaling pathways.

The conceptual targeting of GD3 extends to its role in the tumor microenvironment. GD3 shed from tumor cells into the microenvironment can suppress anti-tumor immunity by inhibiting the function of T cells and dendritic cells. Furthermore, GD3 on tumor cells can interact with inhibitory receptors like Siglec-7 on immune cells, providing a mechanism of immune escape. Therapeutic strategies could therefore be designed to block these interactions or neutralize shed GD3 to restore immune function.

Table 2: GD3-Modulated Signaling Pathways and Disease Implications

Signaling Pathway/Process Disease Context Consequence of GD3 Activity
PDGFRα / c-Met Signaling Glioblastoma Promotes proliferation, invasion, and stem cell self-renewal
ERK1/2 and Akt Pathways Glioma Activation leads to increased motility and invasion
Cell Adhesion & Migration Multiple Cancers Increased tyrosine phosphorylation of FAK and paxillin (B1203293) enhances motility
Immune Modulation Melanoma, CTCL Suppression of T cell and NK cell function
Angiogenesis Multiple Cancers Promotes tumor-associated blood vessel formation

Development of Advanced Methodologies for Spatiotemporal Tracking of GD3 Activity

To fully understand the dynamic roles of GD3, it is essential to visualize and track its movement, localization, and interactions in living cells with high spatial and temporal resolution. A significant future direction lies in the development and application of advanced methodologies to achieve this.

Current methods often rely on immunofluorescence with anti-GD3 antibodies, which provides static snapshots of its distribution. While powerful, especially with techniques like three-dimensional immunofluorescence microscopy, these approaches cannot capture the dynamic behavior of GD3 in response to cellular signals.

To overcome this, researchers are exploring several innovative strategies:

Metabolic Labeling: Introducing synthetic analogs of sialic acid or other precursors that can be metabolically incorporated into newly synthesized GD3. These analogs often contain "click chemistry" handles or fluorescent tags, allowing for the direct visualization of GD3 trafficking and turnover.

Fluorescent Probes: Developing novel probes, such as fluorescently-labeled antibodies (Fabs), nanobodies, or non-toxic lectins that specifically bind to GD3 on the surface of live cells. These probes would enable real-time tracking of GD3 as it moves into and out of membrane microdomains.

Advanced Imaging Techniques: Combining these labeling strategies with cutting-edge microscopy techniques like single-particle tracking (SPT), which can follow the diffusion paths of individual GD3 molecules, and FRET biosensors, which can report on GD3's proximity to specific binding partners in real-time.

The EMARS/MS method, while not a visual tracking tool, represents another advanced methodology that provides a high-resolution map of the molecular neighborhood of GD3 at a specific moment, complementing live-cell imaging by identifying the components to be tracked. The convergence of these advanced chemical, biological, and imaging tools will be paramount for unraveling the complex spatiotemporal dynamics of GD3-mediated signaling.

Q & A

Q. What experimental methods are recommended for detecting Ganglioside GD3 in cellular models?

GD3 detection typically employs immunofluorescence (IF), flow cytometry (FCM), or ELISA using monoclonal antibodies (e.g., clone 2Q631). For membrane localization, lipid raft isolation via sucrose density gradient centrifugation followed by immunoblotting is effective. Antibody specificity must be validated using GD3 synthase (ST8SIA1)-knockout controls to rule off-target binding .

Q. How does GD3 influence apoptosis in cancer cells?

GD3 induces apoptosis via mitochondrial disruption, characterized by loss of transmembrane potential (ΔΨm) and cytochrome c release. In melanoma and glioma models, GD3 accumulation correlates with caspase-3/7 activation. Methodologically, siRNA-mediated ST8SIA1 knockdown or ceramide analogs (e.g., C2-ceramide) can modulate GD3 levels to study apoptotic pathways .

Q. What is the role of GD3 synthase (ST8SIA1) in GD3 biosynthesis?

ST8SIA1 catalyzes the transfer of sialic acid to GM3, forming GD3. Quantify its activity using radiolabeled CMP-sialic acid in cell lysates or via qPCR for mRNA expression. Note that ST8SIA1 expression is upregulated in gliomas and melanomas, making it a biomarker for malignant progression .

Advanced Research Questions

Q. How do conflicting reports on GD3’s pro- vs. anti-apoptotic roles inform experimental design?

GD3’s dual role depends on cellular context and sublocalization. For example, mitochondrial GD3 promotes apoptosis, while plasma membrane GD3 enhances survival via integrin signaling. Resolve this by combining subcellular fractionation with functional assays (e.g., Annexin V/PI staining and mitochondrial membrane potential dyes like JC-1) .

Q. What methodologies address GD3’s role in lipid raft dynamics and signaling?

Use detergent-resistant membrane (DRM) isolation paired with cholesterol depletion (e.g., methyl-β-cyclodextrin) to disrupt lipid rafts. GD3’s interaction with tetraspanins (e.g., CD82) can be studied via co-immunoprecipitation or proximity ligation assays (PLA). Spatial organization is further analyzed using super-resolution microscopy .

Q. How can GD3’s involvement in glioma stemness be experimentally validated?

Employ patient-derived glioblastoma stem cells (GSCs) with CRISPR-Cas9-mediated GD3 synthase knockout. Assess stemness markers (e.g., SOX2, Nestin) via flow cytometry and neurosphere formation assays. In vivo, orthotopic xenografts in immunodeficient mice can model GD3’s impact on tumor recurrence .

Q. What strategies resolve technical challenges in quantifying GD3 in heterogeneous tissues?

Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) enables spatial mapping of GD3 in brain tumors. For bulk analysis, high-performance thin-layer chromatography (HPTLC) with orcinol staining or LC-MS/MS provides quantitative data, though requires normalization to total lipid content .

Contradictions and Research Gaps

Q. Why does GD3 expression correlate with tumor grade in gliomas but show inconsistent prognostic value?

While GD3 levels increase with glioma grade (WHO II–IV), survival correlations are confounded by tumor heterogeneity and stromal interactions. Single-cell RNA sequencing of ST8SIA1+ cells and multiplex IHC for GD3/PD-L1 co-expression can clarify its immune-modulatory role .

Q. How do O-acetylated GD3 isoforms affect experimental outcomes?

O-acetylation at C7 or C9 alters GD3’s immunogenicity and apoptotic function. Differentiate isoforms using anti-O-acetyl-GD3 antibodies (e.g., clone JONES) or sialate-O-acetylesterase treatment. Note that 9-O-acetyl-GD3 is linked to immune evasion in gliomas, complicating therapeutic targeting .

Methodological Best Practices

  • Storage: GD3 (disodium salt) should be stored at -20°C in inert atmospheres to prevent oxidation. Reconstitute in PBS with 0.1% BSA to avoid aggregation .
  • Controls: Include GD3-negative cell lines (e.g., ST8SIA1-KO) and isotype-matched antibodies to validate specificity in flow/IF .
  • Animal Models: For glioma studies, use immunocompetent models (e.g., GL261 in C57BL/6 mice) to assess GD3’s role in tumor-immune interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.